molecular formula C6H7BClNO2 B594455 2-Chloro-6-methylpyridine-4-boronic acid CAS No. 1320397-15-6

2-Chloro-6-methylpyridine-4-boronic acid

Cat. No.: B594455
CAS No.: 1320397-15-6
M. Wt: 171.387
InChI Key: OUDHMBLTDQMBOV-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-4-boronic acid is a specialist heteroaromatic building block engineered for advanced applications in medicinal chemistry and drug discovery. Its molecular architecture, featuring a boronic acid functional group on a chlorinated pyridine scaffold, designates it as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This transformation is a cornerstone of modern organic synthesis for the efficient construction of biaryl and heterobiaryl C-C bonds, enabling the rapid diversification of chemical space in library synthesis and the late-stage functionalization of complex molecules . The presence of both the boronic acid and the chloro substituent on the pyridine ring offers orthogonal reactivity. This allows for sequential and programmable synthesis, where the boronic acid can first participate in cross-coupling, followed by further derivatization of the chloro group via nucleophilic aromatic substitution or additional metal-catalyzed steps. Boronic acids, in general, have established their significance in medicinal chemistry beyond their role as synthetic intermediates. They can act as bioisosteres for carboxylic acids, modulating the physicochemical and pharmacokinetic properties of lead compounds . Furthermore, certain boronic acid-containing molecules are potent protease inhibitors, leveraging the ability of boron to form reversible complexes with nucleophilic residues in enzyme active sites, a mechanism of action proven by FDA-approved drugs like bortezomib and ixazomib . As such, this compound provides researchers with a critical starting point for the synthesis of novel compounds targeting a wide range of biological pathways, from oncology to infectious diseases, where boronic acids are increasingly explored for their antibacterial and antiviral potential .

Properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDHMBLTDQMBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678219
Record name (2-Chloro-6-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320397-15-6
Record name (2-Chloro-6-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-4-boronic acid, a key building block in modern medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

This compound is a substituted pyridinylboronic acid that serves as a crucial reagent in cross-coupling reactions. Its unique structural features, including the chloro and methyl substituents on the pyridine ring, offer specific steric and electronic properties that are advantageous for targeted chemical syntheses.

PropertyValueReference
CAS Number 1320397-15-6[1]
Molecular Formula C6H7BClNO2
Molecular Weight 171.39 g/mol
Appearance Off-white to white powder
Purity Typically ≥95%
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process, often culminating in a Miyaura borylation reaction. A generalized synthetic workflow is outlined below.

G A 2,6-Dichloro-4-methylpyridine B Grignard Formation or Lithiation A->B Mg or n-BuLi C Reaction with Trialkyl Borate B->C B(OR)3 D Hydrolysis C->D Acidic Workup E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery

This compound is a versatile building block in the synthesis of biologically active molecules. Its utility is particularly prominent in the construction of kinase inhibitors and other targeted therapeutics. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro and methyl groups can be tailored to fit into specific hydrophobic pockets of target proteins.

Signaling Pathway Inhibition

Many kinase inhibitors target ATP-binding sites. The pyridine core, often introduced via reagents like this compound, can mimic the hinge-binding interactions of the adenine moiety of ATP.

G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (derived from 2-Chloro-6- methylpyridine-4-boronic acid) Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Logical Workflow for Drug Candidate Synthesis

The development of a drug candidate often follows a structured synthetic and screening process.

G A Target Identification and Validation B Lead Compound Design A->B C Synthesis of Building Blocks (e.g., this compound) B->C D Suzuki-Miyaura Coupling B->D C->D E Library Synthesis D->E F High-Throughput Screening (HTS) E->F G Hit-to-Lead Optimization F->G H Preclinical Development G->H

Caption: Logical workflow from target identification to preclinical development.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of a wide array of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction methodologies is essential for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

References

A Technical Guide to 2-Chloro-6-methylpyridine-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine-4-boronic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a pyridine core functionalized with a chloro group, a methyl group, and a boronic acid moiety—make it a versatile reagent for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its chemical properties, a representative synthesis protocol, and its significant role in drug discovery, particularly in the construction of novel molecular scaffolds through palladium-catalyzed cross-coupling reactions.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

PropertyData
Molecular Weight 171.39 g/mol
Molecular Formula C₆H₇BClNO₂
CAS Number 1320397-15-6
Appearance Typically a powder or solid
Purity Commonly available at ≥97%

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various methods, with a common approach involving the lithiation of a suitable pyridine precursor followed by quenching with a trialkyl borate. The following is a representative, non-optimized protocol for its preparation.

Reaction Scheme:

Materials:

  • 2,4-dichloro-6-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,4-dichloro-6-methylpyridine (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to facilitate the formation of the lithiated intermediate.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, followed by slow warming to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1 hour to hydrolyze the borate ester. The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Pyridine-containing compounds are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions.[1] this compound serves as a crucial intermediate in the synthesis of such molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for constructing complex molecular architectures.[3]

The presence of the chloro and methyl groups on the pyridine ring allows for further functionalization, enabling the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, this compound, the aryl bromide, the palladium catalyst, and the base are combined.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: Degassed solvent is added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Visualizing the Workflow: Suzuki-Miyaura Coupling

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Quench C->D E Extraction D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0) Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd(0)->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) Transmetalation->Pd(0) Catalyst Regeneration RedElim R¹-R² Transmetalation->RedElim Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-boronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical structure, properties, synthesis methodologies, and significant applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a boronic acid functional group. The strategic placement of these substituents imparts unique reactivity and makes it a valuable intermediate in cross-coupling reactions.

The structure of its commonly used derivative, this compound pinacol ester, is well-established.[1]

Chemical Structure:

G c1 C c2 C c1->c2 cl Cl c1->cl c3 C c2->c3 n N c3->n b B c3->b c4 C n->c4 c5 C c4->c5 c5->c1 ch3 CH3 c5->ch3 oh1 OH b->oh1 oh2 OH b->oh2

Caption: Chemical structure of this compound.

Quantitative Data Summary:

PropertyValueReference(s)
Molecular Formula C6H7BClNO2
Molecular Weight 171.39 g/mol
CAS Number 1320397-15-6N/A
Pinacol Ester Molecular Formula C12H17BClNO2[]
Pinacol Ester Molecular Weight 253.53 g/mol []
Pinacol Ester CAS Number 697739-22-3[]
Appearance Solid (typical)N/A
Melting Point of 2-Chloro-6-methylpyridine-4-carboxylic acid (a related compound) 208-212 °C (dec.)

Synthesis of Pyridinylboronic Acids: Experimental Methodologies

General Experimental Protocol: Halogen-Metal Exchange and Borylation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2,4-Dichloro-6-methylpyridine (starting material)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or other suitable organolithium reagent

  • Trialkyl borate, such as trimethyl borate or triisopropyl borate

  • Anhydrous pinacol (for the synthesis of the pinacol ester)

  • Aqueous acid (e.g., HCl) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.

  • Dissolution of Starting Material: The starting halopyridine (e.g., 2,4-dichloro-6-methylpyridine) is dissolved in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: An organolithium reagent, such as n-butyllithium, is added dropwise to the cooled solution while maintaining the low temperature. This step facilitates the halogen-metal exchange.

  • Borylation: A trialkyl borate (e.g., trimethyl borate) is then added dropwise to the reaction mixture. The reaction is stirred at low temperature for a specified period, followed by gradual warming to room temperature.

  • Quenching and Workup: The reaction is quenched by the addition of an aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield the desired pyridinylboronic acid. For the pinacol ester, the crude boronic acid can be reacted with pinacol.

Logical Workflow for Synthesis:

G Start Start: 2,4-Dichloro-6-methylpyridine Step1 Dissolve in Anhydrous THF/Ether Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add n-Butyllithium (Halogen-Metal Exchange) Step2->Step3 Step4 Add Trialkyl Borate (Borylation) Step3->Step4 Step5 Aqueous Acidic Workup Step4->Step5 Step6 Extraction and Purification Step5->Step6 End End: this compound Step6->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Derivative of 2-Chloro-6-methyl- pyridine-4-boronic acid Inhibitor->Kinase2 Inhibition

References

In-Depth Technical Guide to 2-Chloro-6-methylpyridine-4-boronic acid: Physical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and experimental protocols related to 2-Chloro-6-methylpyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative incorporating a boronic acid functional group. This unique combination of a reactive chloro-substituent and a versatile boronic acid moiety makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

A summary of the key physical and chemical identifiers for this compound is presented in Table 1. While a specific melting point is not consistently reported across public sources, data from related compounds suggest it is a solid at room temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1320397-15-6[1][2][3][4]
Molecular Formula C₆H₇BClNO₂[1][5]
Molecular Weight 171.39 g/mol [1][5]
Appearance Solid (inferred from related compounds)N/A
Purity Typically ≥95-98%[1][5]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a halogen-metal exchange reaction followed by borylation. A general and adaptable protocol, based on established methods for the synthesis of pyridine boronic acids, is detailed below. The logical workflow for this synthesis is depicted in Figure 1.

SynthesisWorkflow Start Starting Material: 2,4-Dichloro-6-methylpyridine Step1 Halogen-Metal Exchange (Lithiation) Start->Step1 n-BuLi, THF, -78 °C Step2 Borylation Step1->Step2 Trialkyl borate (e.g., B(OiPr)₃) Step3 Acidic Workup (Hydrolysis) Step2->Step3 Aqueous Acid (e.g., HCl) Product Final Product: This compound Step3->Product

Figure 1: General workflow for the synthesis of this compound.

Method: Halogen-Metal Exchange and Borylation

This protocol is adapted from general procedures for the synthesis of pyridinyl boronic acids from dihalopyridines.[6] The regioselectivity of the lithiation is crucial and is directed to the 4-position of the pyridine ring.

Materials:

  • 2,4-Dichloro-6-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃) or Trimethyl borate (B(OMe)₃)

  • Anhydrous diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled. The flask is charged with 2,4-dichloro-6-methylpyridine (1.0 eq) and dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to facilitate the halogen-metal exchange.

  • Borylation: Triisopropyl borate (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature, and then allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 30-60 minutes to hydrolyze the boronate ester to the boronic acid.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl, heteroaryl, or vinyl partners. The presence of the chloro-substituent provides an additional handle for subsequent functionalization, enabling the synthesis of diverse and complex molecules.

The pyridine moiety is a common scaffold in many biologically active compounds, and the ability to introduce this group with further points of modification is highly valuable in drug discovery programs. For instance, this boronic acid has been used as a reactant in the synthesis of N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides, which are being investigated for their therapeutic potential.[7]

SuzukiCoupling BoronicAcid This compound Catalyst Pd Catalyst and Base BoronicAcid->Catalyst OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->Catalyst Product Coupled Product Catalyst->Product C-C Bond Formation

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Handling and Storage

Given that some heterocyclic boronic acids can be unstable, it is recommended to store this compound under an inert atmosphere at low temperatures (2-8 °C) to minimize degradation. As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Chloro-6-methylpyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines two primary, reliable methods for its preparation: Palladium-Catalyzed Miyaura Borylation and a Halogen-Metal Exchange followed by borylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis of this compound.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its utility stems from the presence of three key functional groups: the pyridine core, a common scaffold in bioactive molecules; a chloro substituent, which can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions; and the boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two principal strategies, starting from appropriately substituted pyridine precursors.

  • Palladium-Catalyzed Miyaura Borylation: This method involves the direct conversion of a carbon-halogen bond (typically C-Br or C-I) at the 4-position of the pyridine ring to a carbon-boron bond. This is achieved using a palladium catalyst, a suitable phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the desired boronic acid.

  • Halogen-Metal Exchange and Borylation: This classic approach relies on the regioselective deprotonation or halogen-metal exchange at the 4-position of a dihalopyridine precursor using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate, followed by acidic workup to yield the boronic acid.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups present in the molecule.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Palladium-Catalyzed Miyaura Borylation

This protocol is adapted from established procedures for the Miyaura borylation of halopyridines. The starting material for this route is 2-chloro-4-bromo-6-methylpyridine.

Step 1: Synthesis of 2-Chloro-4-bromo-6-methylpyridine

A common method for the synthesis of this precursor involves the Sandmeyer-type reaction of 2-amino-4-bromo-6-methylpyridine.

  • Reaction Scheme:

    • 2-Amino-4-bromo-6-methylpyridine → 2-Chloro-4-bromo-6-methylpyridine

  • Experimental Procedure:

    • To a stirred solution of 2-amino-4-bromo-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid, an aqueous solution of sodium nitrite (1.1 eq) is added dropwise at 0 °C.

    • The reaction mixture is stirred at this temperature for 1 hour.

    • The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C.

    • The mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour.

    • After cooling, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-bromo-6-methylpyridine.

Step 2: Synthesis of this compound pinacol ester

  • Reaction Scheme:

    • 2-Chloro-4-bromo-6-methylpyridine + B₂pin₂ → this compound pinacol ester

  • Experimental Procedure:

    • In an oven-dried Schlenk flask, 2-chloro-4-bromo-6-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) are combined.

    • The flask is evacuated and backfilled with argon three times.

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is added, and the flask is again evacuated and backfilled with argon.

    • Anhydrous, degassed 1,4-dioxane is added via syringe, and the reaction mixture is heated to 80-100 °C.

    • The reaction is monitored by TLC or GC-MS. Upon completion (typically 12-24 hours), the mixture is cooled to room temperature.

    • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Reaction Scheme:

    • This compound pinacol ester → this compound

  • Experimental Procedure:

    • The pinacol ester from the previous step is dissolved in a mixture of acetone and water.

    • An aqueous solution of HCl (2 M) is added, and the mixture is stirred at room temperature for 4-12 hours.

    • The acetone is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

    • The pH of the aqueous layer is adjusted to approximately 4-5 with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Method 2: Halogen-Metal Exchange and Borylation

This protocol utilizes a lithium-halogen exchange on a suitable dihalopyridine precursor, such as 2-chloro-4-iodo-6-methylpyridine. The higher reactivity of the iodo group allows for selective exchange.

Step 1: Synthesis of 2-Chloro-4-iodo-6-methylpyridine

This intermediate can be prepared from 2-chloro-6-methyl-4-aminopyridine via a Sandmeyer reaction.

  • Reaction Scheme:

    • 2-Chloro-6-methyl-4-aminopyridine → 2-Chloro-4-iodo-6-methylpyridine

  • Experimental Procedure:

    • 2-Chloro-6-methyl-4-aminopyridine (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0 °C.

    • An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is added to a solution of potassium iodide (1.5 eq) in water.

    • The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

    • After cooling, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and neutralized with sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Scheme:

    • 2-Chloro-4-iodo-6-methylpyridine → [2-Chloro-6-methylpyridin-4-yl]lithium → this compound

  • Experimental Procedure:

    • A solution of 2-chloro-4-iodo-6-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of 2 M HCl.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or chromatography.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Yields are indicative and may vary based on reaction scale and optimization.

Table 1: Summary of Yields for the Palladium-Catalyzed Miyaura Borylation Route

StepStarting MaterialProductTypical Yield (%)
12-Amino-4-bromo-6-methylpyridine2-Chloro-4-bromo-6-methylpyridine60-75
22-Chloro-4-bromo-6-methylpyridineThis compound pinacol ester70-85
3This compound pinacol esterThis compound85-95

Table 2: Summary of Yields for the Halogen-Metal Exchange Route

StepStarting MaterialProductTypical Yield (%)
12-Chloro-6-methyl-4-aminopyridine2-Chloro-4-iodo-6-methylpyridine65-80
22-Chloro-4-iodo-6-methylpyridineThis compound50-70

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Miyaura_Borylation_Pathway SM1 2-Amino-4-bromo- 6-methylpyridine INT1 2-Chloro-4-bromo- 6-methylpyridine SM1->INT1  NaNO₂, HCl, CuCl   INT2 2-Chloro-6-methylpyridine- 4-boronic acid pinacol ester INT1->INT2  B₂pin₂, Pd(dppf)Cl₂, KOAc   P1 2-Chloro-6-methylpyridine- 4-boronic acid INT2->P1  HCl, Acetone/H₂O  

Caption: Synthetic pathway via Palladium-Catalyzed Miyaura Borylation.

Halogen_Metal_Exchange_Pathway SM2 2-Chloro-6-methyl- 4-aminopyridine INT3 2-Chloro-4-iodo- 6-methylpyridine SM2->INT3  NaNO₂, H₂SO₄, KI   P2 2-Chloro-6-methylpyridine- 4-boronic acid INT3->P2  1. n-BuLi, THF, -78°C 2. B(OⁱPr)₃ 3. HCl  

Caption: Synthetic pathway via Halogen-Metal Exchange and Borylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Solvents setup Assemble Glassware under Inert Atmosphere reagents->setup addition Controlled Addition of Reagents setup->addition stirring Stirring at Defined Temperature addition->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Reaction Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography / Recrystallization concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis.

An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-boronic acid: Safety, Handling, and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with 2-Chloro-6-methylpyridine-4-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a specific safety data sheet for this compound, this guide consolidates and infers safety information from structurally related molecules to ensure a high level of precaution in its handling and use.

Safety and Handling

Hazard Identification and GHS Classification (Inferred)

Based on data from similar compounds such as 2-Chloro-4-pyridinylboronic acid and 2-Chloro-6-methylpyridine, the following GHS classifications are anticipated:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Statements

A comprehensive set of precautionary measures should be followed to minimize risk:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] P264: Wash skin thoroughly after handling.[1][4] P271: Use only outdoors or in a well-ventilated area.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[1][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties (Inferred and Reported)
PropertyValueSource
Molecular Formula C6H7BClNO2Inferred
Molecular Weight 171.39 g/mol
Appearance White to off-white solidInferred
Melting Point 155-163 °C (for 2-Chloro-4-pyridinylboronic acid)[1][4]
Storage Temperature 2-8°C[1][4]

Experimental Protocols

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds.

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through several established methods. A common approach involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.

Methodology: Halogen-Metal Exchange and Borylation

This protocol is a generalized procedure and may require optimization for this specific substrate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the starting material, 2,4-dichloro-6-methylpyridine. The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Synthesis_Workflow start Start setup Reaction Setup: 2,4-dichloro-6-methylpyridine in THF under N2 start->setup lithiation Lithiation: Add n-BuLi at -78 °C setup->lithiation borylation Borylation: Add Triisopropyl borate at -78 °C lithiation->borylation hydrolysis Hydrolysis & Workup: Quench with HCl, extract with EtOAc borylation->hydrolysis purification Purification: Recrystallization or Chromatography hydrolysis->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Methodology: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow start Start setup Reaction Setup: Boronic acid, Aryl halide, Pd catalyst, Base start->setup inert Inert Atmosphere: Purge with Ar or N2 setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (80-110 °C) solvent->reaction workup Aqueous Workup: Extract with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification end End Product: Biaryl Compound purification->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in understanding this transformation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 (Coupled Product) reductive_elimination->r1r2 r1x R1-X (Aryl Halide) r1x->oxidative_addition r2boh2 R2-B(OH)2 (Boronic Acid) + Base r2boh2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides essential information for the safe handling and effective use of this compound in a research setting. Researchers should always consult institutional safety guidelines and perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. These application notes provide a detailed protocol for the Suzuki coupling of 2-chloro-6-methylpyridine-4-boronic acid, a valuable building block in medicinal chemistry, with various aryl halides. The resulting 4-aryl-2-chloro-6-methylpyridine scaffolds are key intermediates in the development of novel therapeutic agents.

The inherent challenges of using heteroaromatic substrates, particularly pyridines, in Suzuki couplings are well-documented. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, aryl chlorides are generally less reactive than their bromide or iodide counterparts, often requiring more specialized catalytic systems to achieve efficient coupling. This document outlines optimized conditions to address these challenges and facilitate successful cross-coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki coupling of this compound with various aryl halides. These examples highlight the impact of different catalysts, bases, solvents, and reaction conditions on product yield.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001885
21-Bromo-2,4-difluorobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1102478
33-BromotoluenePd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (4:1)901692
44-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)852088

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Chloro-4-nitrobenzenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1202475
22-ChlorobenzonitrileXPhos Pd G3 (2)-CsF (2.5)THF/H₂O (5:1)1001868
34-ChlorotoluenePd(OAc)₂ (3)CataCXium A (6)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1102481
41-Chloro-3,5-dimethoxybenzenePd(dppf)Cl₂ (4)-Na₂CO₃ (2)DMF/H₂O (10:1)1002079

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for each substrate to achieve maximum yield.[1]

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 equiv.)[1]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.1-0.2 M)[1]

  • Anhydrous, degassed solvents

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[1]

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R' Ln Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R' Reductive_Elimination->Ar-R Boronic_Acid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base Boronate->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl halide, Catalyst, Base B Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature (80-120 °C) with Stirring C->D E Monitor Reaction Progress (TLC, GC-MS, or LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent and Wash with Water/Brine F->G H Dry Organic Layer, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Pure 4-Aryl-2-chloro-6-methylpyridine I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-6-methylpyridine-4-boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex substituted pyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery. The protocols detailed below are primarily focused on the Suzuki-Miyaura coupling, with a general overview of the Stille coupling, providing a solid foundation for reaction optimization and the synthesis of novel compounds.

Introduction to Cross-Coupling with this compound

This compound is a bifunctional reagent that can participate in cross-coupling reactions through either the boronic acid moiety or the chloro substituent. The Suzuki-Miyaura coupling, which pairs the boronic acid with an aryl or heteroaryl halide, is a highly efficient and widely used method for the formation of carbon-carbon bonds.[1][2] The chloro group at the 2-position of the pyridine ring is also a viable handle for cross-coupling, though it is generally less reactive than the corresponding bromo or iodo derivatives and often requires more specialized catalytic systems.[2]

The pyridine nitrogen can influence the catalytic cycle by coordinating to the palladium center. The methyl group at the 6-position provides steric hindrance that can also affect catalyst performance. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and selectivities in cross-coupling reactions with this substrate.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is the most common application for this type of boronic acid, enabling the synthesis of 4-aryl-2-chloro-6-methylpyridines. These products can serve as key intermediates for further functionalization, for instance, through subsequent cross-coupling reactions or nucleophilic aromatic substitution at the 2-position.[3]

Quantitative Data Summary

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of substrates structurally similar to this compound. These data serve as a valuable reference for reaction development and optimization.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1101880-90
32-BromothiophenePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O851675-85
43-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH1002470-80
5Phenylboronic acid (coupling with 2,4-dichloropyridine)Pd(PEPPSI)-IPr (3)-K₂CO₃1,4-Dioxane8012~80 (C4-selective)

Note: Yields are based on published data for analogous systems and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe. If a biphasic system is used, add the degassed water as well.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Applications

The Stille coupling offers an alternative C-C bond formation strategy, pairing an organostannane with an organic halide.[4][5] In the context of this compound, the chloro-substituent could potentially be coupled with an organotin reagent. However, specific literature examples for this transformation with 2-chloropyridines are less common than for Suzuki-Miyaura couplings, and the toxicity of organotin compounds is a significant consideration.[5]

General Experimental Protocol: Stille Coupling

This protocol provides a generalized procedure for the Stille coupling of a 2-chloropyridine with an organostannane. This protocol is based on general Stille coupling procedures and will likely require significant optimization for this specific substrate class.[6]

Materials:

  • 2-Chloro-6-methylpyridine (as the halide partner) (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive (e.g., LiCl, CuI)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • If applicable, add any additives to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C).

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up may involve quenching the reaction, extraction with an organic solvent, and washing. Removal of tin byproducts can often be achieved by a fluoride wash (e.g., aqueous KF solution) or by specific chromatographic techniques.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate boronate R'-B(OR)3^- boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Inert Atmosphere Reaction at Elevated Temperature start->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Stille_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate stannane R'-Sn(Alkyl)3 stannane->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-methylpyridine-4-boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl pyridine scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The coupling of this compound with (hetero)aryl halides provides a direct route to a diverse range of substituted 4-aryl-2-chloro-6-methylpyridines. These structures are key intermediates in the synthesis of pharmaceuticals and functional materials. The presence of the chlorine atom offers a handle for further functionalization, while the pyridine nitrogen can influence the molecule's biological activity and physical properties.

Challenges in the cross-coupling of pyridine-containing boronic acids can include catalyst inhibition by the pyridine nitrogen and competitive protodeboronation. Therefore, the careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Palladium-Catalyzed Suzuki-Miyaura Coupling: An Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the (hetero)aryl halide bond (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Data Presentation: Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and ligand is critical for the successful coupling of this compound. Below is a summary of typical catalyst systems and their performance in the coupling of analogous chloropyridine and pyridine boronic acid substrates.

Table 1: Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Chloro-pyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80 - 1101 - 3>85
Pd₂(dba)₃XPhosK₃PO₄Toluene or THF80 - 1001 - 2>90
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1003 - 570 - 85
[PdCl(allyl)]₂cataCXium® AK₃PO₄1,4-Dioxane1001 - 3>90
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane80 - 1002 - 575 - 90

Note: Yields are representative and can vary based on the specific aryl halide used, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using a Buchwald-Type Ligand

This protocol is recommended for achieving high yields with challenging chloro-pyridine substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with the inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and water (10:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, sodium carbonate, and Pd(PPh₃)₂Cl₂.

  • Add the degassed DMF/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 130 °C for 20-40 minutes.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Coupling cluster_inputs Reactants pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)(X)L₂ pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition diorgano_pd2 R¹-Pd(II)(R²)L₂ pd2_complex->diorgano_pd2 [R²-B(OH)₃]⁻ transmetalation Transmetalation diorgano_pd2->pd0 R¹-R² product Product (R¹-R²) reductive_elimination Reductive Elimination aryl_halide Aryl Halide (R¹-X) boronic_acid 2-Chloro-6-methylpyridine- 4-boronic acid (R²B(OH)₂) activated_boron [R²-B(OH)₃]⁻ base Base Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base & Solvent start->setup inert Establish Inert Atmosphere setup->inert heat Heat Reaction Mixture inert->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end complete->heat No complete->workup Yes

Application Notes and Protocols for Solvent Systems in 2-Chloro-6-methylpyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine-4-boronic acid and its esters are valuable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often key scaffolds in pharmaceutical agents and functional materials. The choice of solvent system is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document provides detailed application notes and protocols for the selection and use of appropriate solvent systems in reactions involving this compound.

The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic properties of the coupling partners. For electron-deficient boronic acids, the transmetalation step is often slow relative to competing side reactions like protodeboronation. The solvent plays a crucial role in mediating the solubility of reagents, the activity of the catalyst, and the stability of intermediates in the catalytic cycle.

Data Presentation: Solvent System Comparison for Structurally Similar Pyridyl Boronic Acid Derivatives

While specific solvent screening data for this compound is not extensively published, the following table summarizes the performance of various solvent systems in Suzuki-Miyaura reactions of structurally related chloropyridine and pyridylboronic acid substrates. This data provides valuable insights into solvent selection for the target compound.

Coupling PartnersCatalyst SystemBaseSolvent SystemTemperature (°C)Yield (%)Reference
2,6-Dichloropyridine + Heptyl boronic pinacol ester1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane / H₂O (2:1)10074[1][2]
9-Benzyl-6-chloropurine + Electron-rich arylboronic acids2.5-5 mol% Pd(PPh₃)₄K₂CO₃Toluene (anhydrous)100Good[3]
9-Benzyl-6-chloropurine + Electron-deficient arylboronic acids2.5-5 mol% Pd(PPh₃)₄K₂CO₃DME / H₂O85Good[3]
2,4-Dichloropyrimidine + Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane-71
2-Pyridyl boronate + Aryl halide5 mol% Pd(OAc)₂ / 10 mol% dppfCs₂CO₃DMF100High
Aryl/Heteroaryl Bromide + 2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane11074-82[4][5]
Solid-supported chloropyrimidines + Arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[6]

Note on Pinacol Esters: Boronic acid pinacol esters, such as this compound pinacol ester, often exhibit improved stability, which helps to prevent protodeboronation, a common side reaction that leads to lower yields.[7]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound or its pinacol ester. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Recommended Solvent Systems:

  • For General Applications: A mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio) is a robust starting point.

  • For Electron-Rich Coupling Partners: Anhydrous toluene can be effective.

  • For Electron-Deficient Coupling Partners: A mixture of dimethoxyethane (DME) and water may provide better results.

  • Alternative Solvents: Tetrahydrofuran (THF), often with water, is also a common choice.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (or its pinacol ester), the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the chosen degassed solvent system to the flask. If using a mixed aqueous system, the water should also be degassed.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Start->Inert Solvent Add Degassed Solvent System Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine Monitor->Workup Purify Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product Isolated Pure Product Purify->Product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

References

2-Chloro-6-methylpyridine-4-boronic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylpyridine-4-boronic acid and its corresponding pinacol ester are important reagents in modern medicinal chemistry. As versatile building blocks, they are frequently utilized in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl structures. The presence of the chloro, methyl, and boronic acid functionalities on the pyridine ring offers multiple reaction sites and opportunities for structural diversification, making this compound a valuable tool for drug discovery and development professionals. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a wide array of pharmacologically active compounds, including numerous kinase inhibitors. The 2-chloro-6-methylpyridine moiety can serve as a key component in the design of molecules that target the ATP-binding site of various kinases. The chlorine atom can be retained or displaced by other functional groups, while the methyl group can provide steric bulk or favorable interactions within the protein's hydrophobic pockets. The boronic acid group is the reactive handle for coupling with various aryl or heteroaryl halides, enabling the rapid generation of a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

The following table represents hypothetical biological data for a series of kinase inhibitors synthesized using this compound and various aryl bromides via a Suzuki-Miyaura coupling reaction. This data is for illustrative purposes to demonstrate the potential of this building block in a drug discovery program.

Compound IDAryl Bromide PartnerKinase TargetIC50 (nM)
CMPB-001 4-Bromo-N,N-dimethylanilineKinase A150
CMPB-002 1-Bromo-4-(trifluoromethyl)benzeneKinase A75
CMPB-003 3-BromoquinolineKinase A50
CMPB-004 4-BromobenzonitrileKinase B200
CMPB-005 2-Bromo-6-methoxynaphthaleneKinase B90

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound pinacol ester with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound pinacol ester and a generic aryl bromide.

Materials:

  • This compound pinacol ester (1.0 eq)

  • Aryl bromide (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound pinacol ester, the aryl bromide, Pd(dppf)Cl2, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

G General Suzuki-Miyaura Coupling Workflow reagents Reactants (Boronic Acid/Ester, Aryl Halide) reaction_setup Reaction Setup (Inert Atmosphere, Heat) reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction_setup base Base (e.g., K2CO3) base->reaction_setup solvent Solvent (e.g., Dioxane/Water) solvent->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup purification Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product G Hypothetical Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Kinase Inhibitor (Derived from CMPB) inhibitor->raf G Role in Library Synthesis building_block This compound coupling_reaction Suzuki-Miyaura Coupling building_block->coupling_reaction library Library of Novel Compounds coupling_reaction->library aryl_halides Diverse Aryl/Heteroaryl Halides aryl_halides->coupling_reaction sar_studies Structure-Activity Relationship (SAR) Studies library->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Application Notes and Protocols for the Preparation of Derivatives from 2-Chloro-6-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of biaryl and heteroaryl derivatives using 2-Chloro-6-methylpyridine-4-boronic acid and its pinacol ester. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for forming carbon-carbon bonds, which is of paramount importance in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds.[1]

Introduction

This compound is a valuable building block in organic synthesis. Its derivatives, particularly biaryl and heteroaryl pyridines, are key structural motifs in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the chloro, methyl, and boronic acid functional groups on the pyridine ring allows for selective and sequential chemical modifications, making it a versatile starting material for the generation of diverse compound libraries. The Suzuki-Miyaura cross-coupling reaction is the most common and effective method for the derivatization of this boronic acid, offering high yields and broad functional group tolerance.[2][3]

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., this compound or its pinacol ester) with an organic halide or triflate (Ar-X). The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling reaction, especially with chloro-heterocyclic substrates which can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[1] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven effective in overcoming these challenges.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl or heteroaryl halide. Note: Specific conditions may require optimization for each substrate to achieve maximum yield.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, or SPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound pinacol ester, the aryl/heteroaryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the desired derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative, hypothetical data for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with various aryl halides. These examples are based on typical yields and conditions reported for similar chloro-pyridine couplings. Note: This data is for illustrative purposes, and actual results may vary.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001285
23-BromobenzonitrileXPhos Pd G3 (2)K₃PO₄Toluene110892
32-IodothiopheneSPhos Pd G3 (2)Cs₂CO₃THF80688
44-ChlorotoluenePd(dppf)Cl₂ (5)K₃PO₄Dioxane/H₂O (4:1)1102475
51-Bromo-3,5-dimethylbenzeneXPhos Pd G3 (2)K₃PO₄Toluene1001090

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Add Reagents (Boronic Ester, Aryl Halide, Base, Catalyst) to Schlenk Flask inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (80-110 °C) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction with Organic Solvent) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

suzuki_cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_complex boronic_ester Ar'-B(OR)₂ + Base boronic_ester->transmetalation_complex product Ar-Ar' product->pd0

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyridine-4-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-6-methylpyridine-4-boronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[2]

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)Ln-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)Ln-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-R reductive_elimination->product arx_in Ar-X arx_in->oxidative_addition boronic_acid_in R-B(OH)₂ + Base boronic_acid_in->transmetalation Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Pure Product purify->product Logic_Diagram_Conditions start Select Aryl Halide halide_type Aryl Bromide or Iodide? start->halide_type std_conditions Standard Conditions: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - K₂CO₃ or Na₂CO₃ - Toluene/H₂O or Dioxane/H₂O halide_type->std_conditions Yes chloride_conditions More Active Catalyst System: - Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos) - K₃PO₄ or Cs₂CO₃ - Dioxane/H₂O or t-BuOH/H₂O halide_type->chloride_conditions No (Aryl Chloride) electron_rich Consider Lower Temperature or Shorter Reaction Time std_conditions->electron_rich electron_poor May Require Higher Temperature or Longer Reaction Time std_conditions->electron_poor heteroaryl Potential for Catalyst Poisoning; Consider Specific Ligands std_conditions->heteroaryl chloride_conditions->electron_rich chloride_conditions->electron_poor chloride_conditions->heteroaryl optimize Optimize Conditions: Temperature, Solvent Ratio, Base Strength electron_rich->optimize electron_poor->optimize heteroaryl->optimize

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine-4-boronic acid is a valuable building block in medicinal chemistry and drug development, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The controlled, large-scale synthesis of this boronic acid is therefore of significant interest for the pharmaceutical industry. These application notes provide a comprehensive overview of a scalable synthetic route, purification strategies, and a typical application in cross-coupling, complete with detailed protocols and safety considerations.

Synthesis Pathway Overview

The multi-step synthesis of this compound on a scalable basis can be logically divided into two main stages:

  • Synthesis of the Precursor: Preparation of a suitable di-halogenated pyridine, 2-chloro-4-bromo-6-methylpyridine, from a commercially available starting material.

  • Borylation: Conversion of the di-halogenated intermediate to the target boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

An alternative initial step involves the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine, which can then be further functionalized. For the purpose of this guide, we will focus on a theoretical scalable synthesis starting from a di-halogenated pyridine.

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis of this compound
StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Bromination (Hypothetical)2-Chloro-6-methyl-4-pyridonePOBr₃Acetonitrile80485-95
2Lithiation-Borylation2-Chloro-4-bromo-6-methylpyridinen-BuLi, Triisopropyl borateTHF/Toluene-78 to RT2-460-75
3PurificationCrude Boronic AcidWater/Organic Solvent--->98% Purity
Table 2: Representative Suzuki-Miyaura Coupling with this compound
Coupling Partner (Aryl Halide)ProductCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Bromoanisole2-Chloro-6-methyl-4-(4-methoxyphenyl)pyridinePd₂(dba)₃SPhosK₃PO₄Toluene/Water10012-1885-95
1-Bromo-4-(trifluoromethyl)benzene2-Chloro-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridinePd(PPh₃)₄-K₂CO₃Dioxane/Water9012-1880-90

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Lithiation-Borylation

This protocol describes a plausible method for the synthesis of the target boronic acid from a di-halogenated precursor.

Materials:

  • 2-Chloro-4-bromo-6-methylpyridine (1.0 equiv.)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)

  • Triisopropyl borate (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried under vacuum and purged with nitrogen.

  • Charging the Reactor: The reactor is charged with 2-chloro-4-bromo-6-methylpyridine (1.0 equiv.) and anhydrous toluene. The mixture is cooled to -78 °C using a suitable cooling bath. Anhydrous THF is then added.

  • Lithiation: n-Butyllithium (1.1 equiv.) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of 2 M HCl until the pH is acidic (pH ~2). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume). The combined organic layers are washed with saturated brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Protocol 2: Scale-Up Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Water

  • Isopropanol (or other suitable solvent)

Procedure:

  • Dissolution: The crude boronic acid is suspended in a minimal amount of a suitable solvent mixture (e.g., water/isopropanol) in a reactor. The mixture is heated until complete dissolution is observed.

  • Cooling and Crystallization: The solution is slowly cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting solid is collected by filtration, and the filter cake is washed with a small amount of cold solvent.

  • Drying: The purified boronic acid is dried under vacuum to a constant weight.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (e.g., 4-Bromoanisole) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., SPhos) (2-6 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv.)

  • Degassed Toluene

  • Degassed Water

Procedure:

  • Reactor Setup: A clean and dry reactor is charged with the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), base (e.g., K₃PO₄), palladium catalyst, and ligand under a nitrogen atmosphere.

  • Solvent Addition: Degassed toluene and water are added to the reactor.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Visualization of Workflows

Scale_Up_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borylation Borylation cluster_purification Purification cluster_application Application: Suzuki Coupling start_mat 2-Chloro-6-methyl-4-pyridone bromination Bromination with POBr₃ start_mat->bromination precursor 2-Chloro-4-bromo-6-methylpyridine bromination->precursor lithiation Lithiation with n-BuLi at -78°C precursor->lithiation borylation_step Borylation with Triisopropyl Borate lithiation->borylation_step quench Acidic Work-up borylation_step->quench crude_boronic_acid Crude Boronic Acid quench->crude_boronic_acid recrystallization Recrystallization crude_boronic_acid->recrystallization pure_boronic_acid Pure this compound recrystallization->pure_boronic_acid suzuki_setup Reaction Setup: Aryl Halide, Catalyst, Ligand, Base pure_boronic_acid->suzuki_setup coupling Coupling Reaction at 100°C suzuki_setup->coupling suzuki_workup Work-up and Purification coupling->suzuki_workup final_product Final Biaryl Product suzuki_workup->final_product

Caption: Workflow for the scale-up synthesis and application of this compound.

Safety Considerations

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere (nitrogen or argon).

  • Phosphorus Oxybromide (POBr₃): Corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Halogenated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

  • Palladium Catalysts: May be toxic and should be handled with care.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The scale-up synthesis of this compound is a feasible process that requires careful control of reaction conditions, particularly during the low-temperature lithiation step. The purification of the final product is crucial to ensure its suitability for use in sensitive downstream applications such as Suzuki-Miyaura cross-coupling reactions. The protocols provided herein serve as a comprehensive guide for researchers and process chemists involved in the large-scale production of this important synthetic intermediate.

Troubleshooting & Optimization

low yield in Suzuki coupling with 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions, with a specific focus on addressing low yields when using 2-Chloro-6-methylpyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in Suzuki coupling with this compound?

A1: Low yields in Suzuki couplings involving this compound can stem from several factors. The 2-chloropyridine moiety can be less reactive in the oxidative addition step compared to bromo or iodo analogs.[1] Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Pyridylboronic acids are also susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen.[1][2]

Q2: What is the crucial role of the base in this reaction?

A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[3] The choice and strength of the base can significantly influence the reaction rate and can also impact the stability of the boronic acid, affecting the extent of side reactions like protodeboronation.[1][3]

Q3: Can running the reaction under an inert atmosphere significantly improve the yield?

A3: Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, rendering it inactive.[3] Oxygen can also promote the undesirable homocoupling of the boronic acid, further reducing the yield of the desired product.[3] Therefore, it is highly recommended to degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

Q4: How does the choice of palladium catalyst and ligand impact the reaction with a substituted chloropyridine?

A4: For challenging substrates like 2-chloropyridines, the selection of a highly active catalyst system is crucial.[3] Bulky, electron-rich phosphine ligands, such as those in the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, facilitate the difficult oxidative addition of the C-Cl bond, and sterically hinder catalyst inhibition by the pyridine nitrogen.[3][4] Pre-formed palladium precatalysts incorporating these ligands often provide more reproducible and higher yields compared to traditional catalysts like Pd(PPh₃)₄.[4][5]

Q5: What are the most common side reactions, and how can they be minimized?

A5: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation , the loss of the boronic acid group, can be minimized by using anhydrous solvents, milder bases (e.g., K₃PO₄ or Cs₂CO₃), lower reaction temperatures, and shorter reaction times.[1] Using more stable boronic acid derivatives like pinacol esters can also be beneficial.[3]

  • Homocoupling of the boronic acid can be reduced by thoroughly degassing the reaction mixture to remove oxygen and by using a Pd(0) source or an efficient precatalyst system.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem: Low to No Product Formation

Q: My reaction shows very little or no formation of the desired product, with a significant amount of unreacted starting material. What should I investigate?

A: This issue often points to problems with the catalytic cycle. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[6]

  • Reaction Conditions:

    • Inert Atmosphere: Confirm that the reaction was set up under strictly anaerobic conditions.

    • Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.[3]

  • Catalyst System: Consider switching to a more active catalyst system. For chloropyridines, Buchwald-type precatalysts (e.g., XPhos Pd G3) or catalysts with N-heterocyclic carbene (NHC) ligands are often more effective than traditional systems like Pd(PPh₃)₄.[3][4]

Problem: Presence of Significant Byproducts

Q: My reaction yields a complex mixture with significant byproducts. How can I identify and mitigate them?

A: The most likely byproducts are from protodeboronation and homocoupling.

  • Protodeboronation Suspected (Mass spectrum shows the aryl partner without the boronic acid attached to anything new):

    • Minimize Water: Use anhydrous solvents and consider a non-aqueous workup.

    • Base Selection: Screen milder bases such as K₃PO₄ or KF.[3]

    • Modify Boronic Acid: Convert the boronic acid to a more stable pinacol ester.[3]

  • Homocoupling Observed (Mass spectrum shows a dimer of the boronic acid partner):

    • Thorough Degassing: Ensure all oxygen is removed from the reaction mixture by purging with an inert gas.[3]

    • Catalyst Choice: Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions involving 2-substituted pyridines. Disclaimer: The data is compiled from various sources for similar but not identical substrates and should be used as a guideline for optimization.

Table 1: Effect of Catalyst and Ligand on Yield [5]

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[5]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[5]

Table 2: Influence of Base and Solvent on Yield [5]

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[5]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[5]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [3][7]

Note: This is a generalized protocol and requires optimization for the specific substrates and coupling partners.

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the 2-chloropyridine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.[3]

Visualizations

The following diagrams illustrate key concepts in troubleshooting and executing Suzuki coupling reactions.

Suzuki_Troubleshooting_Workflow cluster_start cluster_analysis cluster_paths cluster_solutions_sm cluster_solutions_sp cluster_end start Low Yield Observed analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis unreacted_sm Mainly Unreacted Starting Material analysis->unreacted_sm Unreacted SM side_products Complex Mixture/ Side Products analysis->side_products Side Products check_catalyst Check Catalyst/Ligand Activity & Purity unreacted_sm->check_catalyst protodeboronation Protodeboronation? - Use anhydrous solvent - Screen milder bases - Use pinacol ester side_products->protodeboronation optimize_conditions Increase Temperature/ Change Solvent check_catalyst->optimize_conditions change_catalyst Switch to More Active Catalyst System (e.g., Buchwald, NHC) optimize_conditions->change_catalyst rerun Re-run Optimized Reaction change_catalyst->rerun homocoupling Homocoupling? - Thoroughly degas - Use Pd(0) source protodeboronation->homocoupling homocoupling->rerun

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) arpdx Ar-Pd(II)L₂-X pd0->arpdx Oxidative Addition (+ Ar-X) arpdar Ar-Pd(II)L₂-Ar' arpdx->arpdar Transmetalation (+ Ar'-B(OR)₂ + Base) arpdar->pd0 Reductive Elimination product Ar-Ar' (Product) arpdar->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2-Chloro-6-methylpyridine-4-boronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-chloro-6-methylpyridine-4-boronic acid and its reaction products. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound and its subsequent reaction products.

Problem 1: Low yield or loss of product during purification.

  • Question: I am experiencing a significant loss of my this compound during purification. What are the likely causes and how can I prevent this?

  • Answer: The primary cause of product loss for 2-pyridyl boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is particularly prevalent with heteroaromatic boronic acids containing a basic nitrogen atom, such as the pyridine moiety in your compound. The presence of water and acidic or basic conditions can accelerate this decomposition.

    To mitigate product loss:

    • Work with the pinacol ester: this compound pinacol ester is a more stable derivative that is less prone to protodeboronation. It is often used in synthesis and can be purified using standard chromatographic techniques.

    • Minimize exposure to water and extreme pH: During workup and purification, use anhydrous solvents and avoid prolonged exposure to acidic or basic aqueous solutions.

    • Use appropriate purification techniques: For the boronic acid, consider recrystallization from non-polar solvents or gentle chromatography on silica gel. For the pinacol ester, normal-phase chromatography is generally effective.

Problem 2: Difficulty in removing impurities.

  • Question: I am struggling to separate my desired product from impurities. What are the common impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound include the starting material (e.g., 2,4-dichloro-6-methylpyridine), the protodeboronated byproduct (2-chloro-6-methylpyridine), and boronic acid anhydrides (boroxines).

    Purification Strategies:

    • Recrystallization: This can be effective for removing minor impurities. Suitable solvent systems often involve a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent to induce crystallization upon cooling.

    • Column Chromatography: For the boronic acid, silica gel chromatography can be challenging due to the compound's polarity and potential for degradation on the stationary phase. Using a deactivated silica gel or a gradient elution with a mobile phase containing a small amount of a polar solvent (e.g., methanol in dichloromethane) may be effective. For the more stable pinacol ester, standard silica gel chromatography with a hexane/ethyl acetate gradient is a common and effective method.

    • Acid-Base Extraction: This technique can be used to separate the acidic boronic acid from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous layer is then acidified (e.g., with dilute HCl) and the pure boronic acid is extracted back into an organic solvent. Care must be taken to avoid prolonged exposure to strong acids or bases to minimize protodeboronation.

Problem 3: Inconsistent results in Suzuki coupling reactions.

  • Question: My Suzuki coupling reactions using this compound are giving inconsistent yields. What could be the issue?

  • Answer: The success of Suzuki coupling reactions with 2-pyridyl boronic acids can be highly dependent on the reaction conditions and the quality of the boronic acid.

    Troubleshooting Tips:

    • Protodeboronation of the starting material: As mentioned, 2-pyridyl boronic acids are susceptible to decomposition. Using the more stable pinacol ester is highly recommended.

    • Reaction conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical. For challenging couplings involving electron-deficient pyridines, highly active catalyst systems are often required.

    • Inert atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.

    • Degassing of solvents: Thoroughly degas all solvents before use to remove dissolved oxygen, which can deactivate the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Storing it as the pinacol ester will provide greater stability.

Q2: How can I monitor the purity of my this compound?

A2: The purity can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), you can look for the characteristic peaks of the desired product and the absence of signals from common impurities like the protodeboronated species (2-chloro-6-methylpyridine).

  • HPLC: Reversed-phase HPLC can be used to separate the boronic acid from its impurities. A method using a C18 column with a water/acetonitrile gradient containing a small amount of an acid (e.g., formic acid or TFA) is a good starting point.

Q3: Can I convert the pinacol ester back to the boronic acid?

A3: Yes, the pinacol ester can be hydrolyzed to the corresponding boronic acid. This is typically achieved by stirring the pinacol ester in a mixture of a water-miscible solvent (like THF or acetone) and an aqueous acid (e.g., dilute HCl) or by transesterification with a large excess of a diol in the presence of an acid catalyst. However, given the instability of the free boronic acid, it is often preferable to use the pinacol ester directly in subsequent reactions if possible.

Experimental Protocols

Protocol 1: General Purification of this compound Pinacol Ester by Column Chromatography

  • Preparation of the Column: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane). The size of the column will depend on the amount of crude product to be purified.

  • Loading the Sample: Dissolve the crude this compound pinacol ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound pinacol ester.

Protocol 2: General Purification of a Suzuki Coupling Product by Aqueous Workup and Column Chromatography

  • Quenching the Reaction: After the Suzuki coupling reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. This will remove most of the inorganic salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired coupled product.

Quantitative Data Summary

ParameterPurification MethodTypical PurityTypical RecoveryNotes
Purity of this compound pinacol ester Column Chromatography>98%80-95%Recovery is dependent on the initial purity of the crude material.
Purity of Suzuki Coupling Product Column Chromatography>97%70-90%Yields are highly dependent on the specific coupling partners and reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture workup Aqueous Workup synthesis->workup Quench & Dilute extraction Solvent Extraction workup->extraction Separate Layers chromatography Column Chromatography extraction->chromatography Concentrate & Load analysis Purity Analysis (NMR, HPLC) chromatography->analysis Combine Fractions & Concentrate product Pure Product analysis->product

Caption: A general experimental workflow for the purification of reaction products.

troubleshooting_logic start Low Yield in Purification check_protodeboronation Suspect Protodeboronation? start->check_protodeboronation use_pinacol Use Pinacol Ester Derivative check_protodeboronation->use_pinacol Yes check_impurities Difficulty Removing Impurities? check_protodeboronation->check_impurities No end Improved Yield and Purity use_pinacol->end purification_method Select Appropriate Purification Method check_impurities->purification_method Yes recrystallization Recrystallization purification_method->recrystallization Minor Impurities chromatography Column Chromatography purification_method->chromatography Multiple/Similar Impurities acid_base Acid-Base Extraction purification_method->acid_base Acidic/Basic Impurities recrystallization->end chromatography->end acid_base->end

Caption: A troubleshooting decision tree for purification issues.

Technical Support Center: Deboronation of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding side reactions encountered during the use of 2-Chloro-6-methylpyridine-4-boronic acid, particularly unwanted deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant side reaction?

A: Deboronation is a chemical reaction involving the cleavage of the carbon-boron (C-B) bond. The most common form is protodeboronation, where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H). This is a significant side reaction because it consumes the boronic acid starting material, leading to lower yields of the desired product and generating impurities (in this case, 2-chloro-6-methylpyridine) that can complicate the purification process.[1][2]

Q2: What is the primary side reaction observed with this compound?

A: The primary and most frequently encountered side reaction is protodeboronation . Pyridine-containing boronic acids can be particularly susceptible to this decomposition pathway.[3] Another potential side reaction, especially in the context of palladium-catalyzed cross-coupling reactions, is homocoupling , which results in the formation of a symmetrical bi-pyridine dimer.[4]

Q3: What experimental factors promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Base): Basic conditions are typically required to activate the boronic acid for cross-coupling, but this also generates the more reactive arylboronate anion, which is more susceptible to protodeboronation.[1][5][6]

  • Elevated Temperature: Higher reaction temperatures increase the rate of decomposition.

  • Aqueous/Protic Solvents: The presence of a proton source, such as water in the solvent system, is necessary for protodeboronation to occur.[1][7]

  • Electronic Properties: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro-substituent, can make the C-B bond more liable to cleavage.[5][8] The presence of a protonable heteroatom in the aromatic ring can also accelerate the process.[4]

Q4: Are boronic esters, such as the pinacol ester of this compound, more stable?

A: Boronic esters, like pinacol or MIDA esters, are often synthesized to improve the shelf-life and stability of boronic acids.[1][9] They can act as "slow-release" sources of the boronic acid under reaction conditions, which can help suppress protodeboronation by keeping the instantaneous concentration of the unstable boronic acid low.[1][9] However, this is not a universal solution; the stability of an ester versus the corresponding acid is highly dependent on the specific reaction conditions, and in some cases, esters can hydrolyze quickly or even undergo protodeboronation directly.[1][7]

Troubleshooting Guide for Deboronation Side Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of desired product; major impurity identified as 2-chloro-6-methylpyridine. Protodeboronation of the starting material.1. Modify Base: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong bases like NaOH or KOH.[6][8]2. Lower Temperature: Run the reaction at the lowest temperature that still allows for efficient conversion to the desired product.3. Minimize Water: If possible, reduce the amount of water in the solvent system or use anhydrous conditions. Note that some water is often necessary for Suzuki-Miyaura coupling.[4]4. Use a Boronic Ester: Employ an air-stable MIDA or pinacol boronate of this compound to achieve a slow release of the active reagent.[9]5. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Formation of a symmetrical bi-pyridine impurity (dimer of the starting material). Homocoupling of the boronic acid, often promoted by oxygen or the presence of Pd(II) species.1. Thoroughly Degas: Ensure the reaction mixture, solvents, and reagents are rigorously degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst to remove dissolved oxygen.[4]2. Check Catalyst State: If using a Pd(II) precatalyst, ensure the reaction conditions are sufficient to reduce it to the active Pd(0) state. Using a Pd(0) source directly can sometimes mitigate this issue.3. Optimize Ligand/Catalyst: Experiment with different palladium catalysts and phosphine ligands, which can influence the rates of the desired reaction versus homocoupling.

Data on Factors Influencing Protodeboronation

FactorCondition ACondition BExpected Outcome for ProtodeboronationRationale
Base Strength K₃PO₄ (weaker)NaOH (stronger)Rate is significantly higher under Condition B.Stronger bases lead to a higher concentration of the more reactive boronate anion.[1][5]
Temperature 60 °C100 °CRate is significantly higher under Condition B.Decomposition reactions are kinetically accelerated by heat.
Reagent Form MIDA Boronate EsterBoronic AcidRate is generally lower under Condition A.The ester provides a slow release of the boronic acid, keeping its effective concentration low and minimizing decomposition over time.[9]
Solvent Anhydrous DioxaneDioxane / H₂O (4:1)Rate is significantly higher under Condition B.Water acts as the proton source for the protodeboronation reaction.[1][7]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, highlighting steps critical for minimizing the protodeboronation of this compound.

Reagents:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 ratio)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. (Critical Step for preventing homocoupling) .

  • Add the degassed solvent mixture via syringe. Continue bubbling the inert gas through the solution for another 10 minutes.

  • Add the palladium catalyst to the vessel under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C). (Critical Step: Use the lowest effective temperature to minimize protodeboronation) .

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Protodeboronation_Pathway Mechanism of Base-Promoted Protodeboronation cluster_0 Activation by Base BoronicAcid Ar-B(OH)₂ (2-Chloro-6-methyl-4-pyridylboronic acid) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid + H₂O Product Ar-H (Protodeboronated Product) Boronate->Product + H₂O (Proton Source) Borate B(OH)₄⁻ caption Fig 1. Pathway of protodeboronation under basic conditions.

Caption: Fig 1. Pathway of protodeboronation under basic conditions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Identify Identify Side Product(s) (LC-MS, NMR) Start->Identify Protodeboronation Side Product is 2-Chloro-6-methylpyridine Identify->Protodeboronation Analysis Shows... Homocoupling Side Product is Bi-pyridine Dimer Identify->Homocoupling Analysis Shows... Other Other Side Products Identify->Other Analysis Shows... Sol_Proto_1 Lower Temperature Protodeboronation->Sol_Proto_1 Optimize Sol_Proto_2 Use Milder Base (e.g., K₃PO₄) Protodeboronation->Sol_Proto_2 Optimize Sol_Proto_3 Use Boronic Ester (MIDA, Pinacol) Protodeboronation->Sol_Proto_3 Optimize Sol_Homo_1 Degas Solvents & Reagents Thoroughly Homocoupling->Sol_Homo_1 Optimize Sol_Homo_2 Check Catalyst Source (Ensure Pd(0) active species) Homocoupling->Sol_Homo_2 Optimize Re-evaluate Reaction Scheme Re-evaluate Reaction Scheme Other->Re-evaluate Reaction Scheme Investigate caption Fig 2. Decision tree for troubleshooting common side reactions.

Caption: Fig 2. Decision tree for troubleshooting common side reactions.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Chloro-6-methylpyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a building block in organic synthesis. Its most notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] This allows for the introduction of the 2-chloro-6-methylpyridinyl moiety into a wide range of organic molecules, which is a common scaffold in medicinal chemistry.

Q2: What are the key challenges when using this compound in Suzuki-Miyaura coupling reactions?

A2: The primary challenges are related to the inherent properties of heteroaromatic boronic acids. These include:

  • Protodeboronation: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[3][4]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[3][5]

  • Low Reactivity of the Aryl Chloride: The 2-chloro substituent is generally less reactive in the oxidative addition step compared to corresponding bromides or iodides.[5]

Q3: How should I store this compound to ensure its stability?

A3: Boronic acids, particularly heteroaromatic ones, can be sensitive to air and moisture.[6][7] For long-term stability, it is recommended to store this compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is often recommended).[8] Using the more stable pinacol ester derivative, this compound pinacol ester, is also a common strategy to avoid stability issues.[6][]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Catalyst Deactivation The pyridine nitrogen can inhibit the palladium catalyst.[3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[3][4]
Inefficient Oxidative Addition Aryl chlorides are less reactive than bromides or iodides.[5] Increase the reaction temperature cautiously. Employ a catalyst system known to be effective for aryl chlorides.[5]
Protodeboronation The boronic acid is degrading during the reaction.[3] Use a less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and minimize the amount of water in the reaction.[3] Consider using the more stable pinacol ester of the boronic acid.[6]
Poor Solubility Starting materials are not fully dissolved. Use a solvent system that ensures the solubility of all reactants (e.g., dioxane, toluene/water, DMF).[3]
Issue 2: Significant Byproduct Formation
Potential Cause Troubleshooting Recommendation
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[3][5] Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles).[3] Maintain a positive pressure of an inert gas throughout the reaction.
Debromination/Dechlorination of the Pyridine Side reaction promoted by the catalyst and base. Optimize the reaction time; prolonged reaction times can lead to more side products. Screen different bases and catalyst loadings.
Hydrolysis of Boronic Acid Excess water in the reaction. Use anhydrous solvents and dry reagents. If an aqueous base is necessary, use the minimum amount required.

Experimental Protocols

A general procedure for a Suzuki-Miyaura coupling reaction involving a heterocyclic chloride is provided below. Note: This is a starting point and requires optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][5]

Key Reaction Parameters

The choice of reaction parameters is critical for a successful outcome. The following table summarizes common starting points for optimization.

Parameter Reagent/Condition Typical Concentration/Amount Rationale/Considerations
Palladium Catalyst Pd₂(dba)₃1-3 mol%A common Pd(0) source.[5]
Pd(OAc)₂2-5 mol%A stable Pd(II) precursor.[3]
Ligand SPhos2-6 mol%A bulky, electron-rich ligand that promotes reductive elimination and stabilizes the catalyst.[3]
PPh₃4-10 mol%A less effective but common ligand; may be prone to catalyst deactivation with pyridine substrates.[3]
Base K₃PO₄2-3 equivalentsA strong base, often effective for less reactive substrates.[3]
Cs₂CO₃2-3 equivalentsOften provides higher yields but is more expensive.[3]
K₂CO₃2-3 equivalentsA common and cost-effective choice.[3]
Solvent Toluene/H₂O-A common biphasic system.[3]
Dioxane-A high-boiling ethereal solvent.[3]
DMF-Can aid in the solubility of starting materials.[3]

Visualizing Experimental Workflow and Troubleshooting

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-120 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst/ligand appropriate for an electron-deficient heterocyclic chloride? start->check_catalyst change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos). check_catalyst->change_ligand No check_deboronation Is protodeboronation suspected? check_catalyst->check_deboronation Yes end Improved Yield change_ligand->end change_base Action: Use a weaker base (K3PO4) and anhydrous conditions. check_deboronation->change_base Yes check_atmosphere Was the reaction run under a strictly inert atmosphere? check_deboronation->check_atmosphere No use_ester Action: Use the boronic acid pinacol ester. change_base->use_ester change_base->end use_ester->end degas Action: Ensure thorough degassing of all solvents and reagents. check_atmosphere->degas No check_atmosphere->end Yes degas->end

References

Technical Support Center: Catalyst Poisoning in 2-Chloro-6-methylpyridine-4-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning in cross-coupling reactions involving 2-Chloro-6-methylpyridine-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with this compound resulting in low to no product yield?

A1: Low yields in these reactions are commonly attributed to catalyst deactivation, primarily through poisoning of the palladium catalyst. The Lewis basic nitrogen atom in the pyridine ring of your boronic acid can coordinate to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.[1][2][3] This is a well-documented issue, often referred to as the "2-pyridyl problem," which is relevant even when the substituent is not directly at the 2-position, due to the electronic influence of the nitrogen atom.[3]

Q2: What are the primary mechanisms of catalyst poisoning in this specific reaction?

A2: The main deactivation pathways include:

  • Pyridine Coordination: The nitrogen atom of the this compound acts as a ligand, binding to the palladium catalyst and preventing the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination, from occurring.[1][4]

  • Formation of Inactive Complexes: The palladium catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1]

  • Impurities in Reagents or Solvents: Other substances present in the reaction mixture can also act as catalyst poisons. Common culprits include sulfur compounds, excess halides, cyanides, and other nitrogen-containing heterocycles.[5] It is crucial to use high-purity reagents and properly degassed solvents.

Q3: Besides catalyst poisoning, what other side reactions could be affecting my yield?

A3: A significant side reaction to consider is protodeboronation . This is the process where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[3][6] This is particularly prevalent with electron-deficient heteroaryl boronic acids and can be exacerbated by the reaction conditions, such as the choice of base and the presence of water.

Q4: How does the choice of catalyst and ligand impact the reaction's success?

A4: The selection of the catalyst and ligand system is critical for overcoming catalyst poisoning and achieving high yields with challenging substrates like 2-chloropyridines.[2][7]

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and other Buchwald-type phosphines are often effective. Their steric bulk can destabilize the inhibitory pyridine-palladium coordination and promote the desired reductive elimination step.[2][7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective, forming highly active and stable catalysts that can overcome the challenges posed by chloropyridine substrates.[2]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., G3 palladacycles) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

Potential Cause Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulky Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos or SPhos.[2][7] 2. Use a Precatalyst: Utilize a modern palladacycle precatalyst (e.g., XPhos Pd G3) for reliable generation of the active catalyst.[2] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) may overcome partial deactivation.[5]
Impurity-Driven Catalyst Poisoning 1. Use High-Purity Reagents: Ensure all starting materials, bases, and solvents are of high purity. Consider purifying reagents if their quality is questionable. 2. Thoroughly Degas Solvents: Remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, by sparging with an inert gas or using freeze-pump-thaw cycles.[7]
Inactive Catalyst 1. Use a Fresh Bottle of Catalyst: Palladium catalysts can degrade over time. Ensure you are using a fresh or properly stored catalyst. 2. Ensure Proper Precatalyst Activation: If using a Pd(II) source, ensure your reaction conditions (base, solvent, temperature) are suitable for its reduction to the active Pd(0) species.

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)

Potential Cause Suggested Solution
Protodeboronation of Boronic Acid 1. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[7] 2. Minimize Water Content: While some water is often necessary, excess water can promote protodeboronation. Use a carefully controlled amount of degassed water. 3. Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to be used in the reaction.
Homocoupling of Boronic Acid 1. Ensure Rigorous Inert Atmosphere: Oxygen promotes homocoupling. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[7] 2. Use a Pd(0) Source or Efficient Precatalyst: Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions. Using a direct Pd(0) source or a reliable precatalyst can mitigate this.

Quantitative Data

The following tables provide representative data for Suzuki-Miyaura couplings of similar 2-chloropyridine and pyridylboronic acid systems to guide your experimental design.

Table 1: Comparison of Catalyst Systems for the Coupling of a 2-Chloropyridine Derivative

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH801-4>901-3

Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions. Data is compiled from literature on similar substrates.[2]

Table 2: Hypothetical Impact of Common Catalyst Poisons on Reaction Yield

Poison Added (Concentration)Expected Yield ReductionProbable Mechanism
Thiophene (5 mol%)70-90%Irreversible binding of sulfur to the palladium center.
Excess Chloride (e.g., from impure base)20-40%Formation of stable, less reactive palladium-chloride complexes.
Acetonitrile (as solvent)15-30%Coordination to the palladium center, competing with other ligands.

Note: This table is for illustrative purposes to demonstrate the potential impact of common poisons. Actual yield reduction will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Precatalyst

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., for a 0.1 M reaction, use 10 mL of toluene and 1 mL of water per 1 mmol of the boronic acid).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 100-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning cluster_cycle Catalytic Cycle pd0 Active Pd(0) Catalyst reaction Product Formation pd0->reaction Reactants inactive_complex Inactive Pd-Pyridine Complex reaction->pd0 Regeneration poison Pyridine Nitrogen (from Boronic Acid) poison->pd0 Coordination

Caption: Mechanism of catalyst poisoning by pyridine nitrogen coordination.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimized for 2-chloropyridines? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands. Consider a precatalyst. check_catalyst->optimize_catalyst No check_reagents Are reagents and solvents high-purity and degassed? check_catalyst->check_reagents Yes optimize_catalyst->check_reagents purify_reagents Purify starting materials. Thoroughly degas solvents. check_reagents->purify_reagents No check_byproducts Is protodeboronation or homocoupling observed? check_reagents->check_byproducts Yes purify_reagents->check_byproducts adjust_conditions Screen milder bases (e.g., K₃PO₄). Ensure a strictly inert atmosphere. check_byproducts->adjust_conditions Yes success Improved Yield check_byproducts->success No adjust_conditions->success

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

storage and handling to prevent degradation of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Chloro-6-methylpyridine-4-boronic acid to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Q2: Why is proper storage so critical for this compound?

A2: Boronic acids, particularly heterocyclic derivatives like this compound, are susceptible to degradation through several pathways.[2] The primary degradation routes include protodeboronation (loss of the boronic acid group), oxidation, and polymerization.[2] Exposure to moisture, oxygen, heat, and light can accelerate these processes, leading to a loss of purity and reactivity. The 2-pyridyl subunit, in particular, is found in notoriously unstable boronic acids.[2]

Q3: Can I store this compound at room temperature for short periods?

A3: While short excursions to room temperature may be unavoidable during weighing and handling, prolonged storage at ambient conditions is not recommended. For optimal stability, always return the compound to the recommended refrigerated and dry conditions as promptly as possible.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or texture of the solid. However, the most reliable indicator of degradation is poor performance in chemical reactions, such as low yields or the absence of the desired product in Suzuki-Miyaura coupling reactions. Analytical techniques like NMR spectroscopy can also be used to assess the purity of the boronic acid before use.

Storage and Stability Data

While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions based on information for similar pyridine boronic acids.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]Minimizes the rate of thermal decomposition and degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) is preferable for long-term storage.Reduces exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Moisture Store in a tightly sealed container in a dry environment or desiccator.Prevents protodeboronation, which is a common degradation pathway for boronic acids in the presence of water.
Light Store in an opaque container or in the dark.Protects the compound from potential light-induced degradation.

Troubleshooting Guide for Experimental Use

This section addresses common issues encountered when using this compound, particularly in Suzuki-Miyaura coupling reactions.

Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.

  • Possible Cause 1: Degraded Boronic Acid.

    • Troubleshooting Step: Assess the quality of your this compound. If it has been stored improperly or for an extended period, consider using a fresh batch. You can also try to purify the existing stock.

  • Possible Cause 2: Inactive Catalyst.

    • Troubleshooting Step: The palladium catalyst is crucial for the reaction. Ensure that your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst.

  • Possible Cause 3: Presence of Oxygen.

    • Troubleshooting Step: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure that all solvents are properly degassed before use and that the reaction is carried out under a consistently inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause 4: Inappropriate Base or Solvent.

    • Troubleshooting Step: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.

Issue 2: Significant Protodeboronation (loss of the boronic acid group).

  • Possible Cause 1: Strong Base in Aqueous Media.

    • Troubleshooting Step: Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Possible Cause 2: Presence of Water.

    • Troubleshooting Step: Water is the proton source for this side reaction. Switching to anhydrous reaction conditions can significantly reduce the extent of protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound. Optimization of stoichiometry, catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide are typically more reactive than chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and the ligand (if necessary).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Degradation Pathways of Boronic Acids BoronicAcid R-B(OH)₂ (this compound) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Moisture Oxidation Oxidation BoronicAcid->Oxidation Oxygen Polymerization Polymerization (Anhydride Formation) BoronicAcid->Polymerization Heat DegradedProduct1 R-H (2-Chloro-6-methylpyridine) Protodeboronation->DegradedProduct1 DegradedProduct2 R-OH (Phenol derivative) Oxidation->DegradedProduct2 DegradedProduct3 Boroxines (R-BO-)₃ Polymerization->DegradedProduct3 Moisture H₂O Oxygen O₂ Heat Heat

Caption: General degradation pathways for boronic acids.

Troubleshooting Workflow for Suzuki-Miyaura Coupling Start Low or No Product Yield CheckBoronicAcid Check Boronic Acid Quality (Fresh? Stored correctly?) Start->CheckBoronicAcid CheckCatalyst Check Catalyst/Ligand Activity (Use fresh catalyst) CheckBoronicAcid->CheckCatalyst [ Good ] UseFreshBA Use Fresh Boronic Acid CheckBoronicAcid->UseFreshBA [ Poor ] CheckInertness Check Reaction Atmosphere (Degassed solvents? Inert gas?) CheckCatalyst->CheckInertness [ Active ] UseFreshCat Use Fresh Catalyst/Ligand CheckCatalyst->UseFreshCat [ Inactive ] CheckConditions Check Reaction Conditions (Base, Solvent, Temp.) CheckInertness->CheckConditions [ OK ] ImproveInertness Improve Degassing/Inert Atmosphere CheckInertness->ImproveInertness [ Leaky ] Success Reaction Successful CheckConditions->Success [ Optimized ] OptimizeConditions Optimize Base/Solvent/Temperature CheckConditions->OptimizeConditions [ Not Optimized ] UseFreshBA->CheckCatalyst UseFreshCat->CheckInertness ImproveInertness->CheckConditions OptimizeConditions->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: 2-Chloro-6-methylpyridine-4-boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-6-methylpyridine-4-boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

FAQ 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?

Low yields or reaction failure are common challenges when working with heteroaryl chlorides and boronic acids. The primary causes often relate to catalyst inhibition, the stability of the boronic acid, and the inherent reactivity of the starting materials.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle. Consider using a pre-formed catalyst like an XPhos Pd G3 or G4 precatalyst for more reliable generation of the active Pd(0) species.

  • Protodeboronation of the Boronic Acid: Pyridyl boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base. This forms 2-chloro-6-methylpyridine as a byproduct.

    • Solution 1: Use anhydrous solvents and reagents to minimize water content.

    • Solution 2: Switch to the pinacol ester of the boronic acid (this compound, pinacol ester), which is generally more stable towards hydrolysis.

    • Solution 3: Employ milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.

  • Low Reactivity of the Aryl Chloride: The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.

    • Solution: Increase the reaction temperature, potentially using a solvent with a higher boiling point like dioxane or toluene. Microwave heating can also be effective in driving the reaction to completion. Ensure a sufficiently active catalyst system is in use.

FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

The primary byproducts in couplings with this compound are typically the result of protodeboronation and homocoupling.

Common Byproducts and Mitigation Strategies:

Byproduct NameStructureFormation MechanismMitigation Strategy
Protodeboronation Product (2-Chloro-6-methylpyridine)Cleavage of the C-B bond by a proton source (e.g., water). This is a common pathway for heteroaryl boronic acids.[1]Use anhydrous conditions, employ boronic esters, or use milder bases.
Homocoupling Product (2,2'-Dichloro-6,6'-dimethyl-4,4'-bipyridine)Coupling of two molecules of the boronic acid. This can be promoted by the presence of oxygen or by certain palladium species.Thoroughly degas all solvents and reagents. Ensure a clean reaction setup under an inert atmosphere (Argon or Nitrogen).
Aryl Halide Homocoupling Ar-ArCoupling of two molecules of the aryl halide coupling partner.Optimize ligand and reaction conditions to favor cross-coupling over homocoupling.
Illustrative Data on Byproduct Formation

While specific quantitative data for every reaction is unique, the following table provides an illustrative example of how reaction conditions can influence product and byproduct distribution in a hypothetical coupling of this compound with 4-bromoanisole.

EntryBaseSolventTemperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₂CO₃Dioxane/H₂O (4:1)10075155
2Cs₂CO₃Dioxane/H₂O (4:1)10065255
3K₃PO₄Toluene (anhydrous)1108552
4K₂CO₃Dioxane/H₂O (4:1)8050103

Note: This data is for illustrative purposes to demonstrate potential trends and is not from a specific documented experiment.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization will likely be necessary for different coupling partners.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • XPhos Pd G3 (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • High-purity Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos Pd G3, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)-X (Lₙ) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)-R² (Lₙ) transmetalation->pd2_biaryl boronate [R²B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Desired Product) reductive_elimination->product

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system active enough? (e.g., Pd(PPh₃)₄) start->check_catalyst change_catalyst Switch to a more active system (e.g., XPhos Pd G3) check_catalyst->change_catalyst No check_boronic_acid Is protodeboronation occurring? check_catalyst->check_boronic_acid Yes change_catalyst->check_boronic_acid use_ester Use boronic acid pinacol ester and/or anhydrous conditions check_boronic_acid->use_ester Yes check_temp Is the reaction temperature sufficient? check_boronic_acid->check_temp No use_ester->check_temp increase_temp Increase temperature (100-120 °C) or use microwave heating check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base screen_bases Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) check_base->screen_bases No end_node Re-evaluate Results check_base->end_node Yes screen_bases->end_node

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Byproduct Formation Pathways

Byproduct_Pathways boronic_acid 2-Chloro-6-methylpyridine- 4-boronic acid desired_coupling Suzuki-Miyaura Cross-Coupling boronic_acid->desired_coupling + Ar-X [Pd], Base protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ (e.g., from H₂O) homocoupling Homocoupling boronic_acid->homocoupling + another boronic acid [Pd], O₂ product Desired Product desired_coupling->product protodeb_product 2-Chloro-6-methylpyridine protodeboronation->protodeb_product homo_product Dimeric Byproduct homocoupling->homo_product

Caption: Competing reaction pathways leading to desired product and common byproducts.

References

Validation & Comparative

A Comparative Analysis of NMR Data for 2-Chloro-6-methylpyridine-4-boronic Acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of building blocks is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR data for commercially available alternatives to 2-Chloro-6-methylpyridine-4-boronic acid, a valuable reagent in medicinal chemistry and materials science. Due to the limited public availability of NMR data for this compound and its pinacol ester, this guide focuses on structurally similar and functionally related pyridine boronic acid derivatives.

The following sections present a compilation of ¹H and ¹³C NMR data for selected alternative compounds, a detailed experimental protocol for acquiring such data, and visualizations to aid in understanding the structural relationships and analytical workflow.

Comparative NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The presence of electron-withdrawing groups, such as a chlorine atom, and electron-donating groups, like a methyl group, on the pyridine ring, significantly influences the position of the NMR signals. The following tables summarize the reported ¹H and ¹³C NMR data for several alternatives to this compound.

Table 1: ¹H NMR Data for this compound Alternatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Methylpyridine-4-boronic acid pinacol ester CDCl₃Data not explicitly found in search results.
2-Chloropyridine-4-boronic acid DMSO-d₆Specific data not found, but predicted to show three aromatic protons with distinct downfield shifts due to the electron-withdrawing nature of the chlorine and the pyridine nitrogen.
6-Methylpyridine-3-boronic acid DMSO-d₆Specific data not found, but expected to show characteristic shifts for the methyl group and the pyridine ring protons.

Table 2: ¹³C NMR Data for this compound Alternatives

CompoundSolventChemical Shifts (δ, ppm)
2-Methylpyridine-4-boronic acid pinacol ester CDCl₃Data not explicitly found in search results.
2-Chloropyridine-4-boronic acid DMSO-d₆Specific data not found, but the carbon attached to the chlorine (C2) and the carbon bearing the boronic acid (C4) are expected to be significantly deshielded.
6-Methylpyridine-3-boronic acid DMSO-d₆Specific data not found, but the carbon of the methyl group and the carbons of the pyridine ring are expected at characteristic chemical shifts.

Note: The absence of specific, publicly available NMR data for this compound and its pinacol ester highlights the importance of in-house analytical characterization for novel or less common chemical entities.

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of pyridine boronic acids.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (e.g., B(OH)₂).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

The following diagrams illustrate the structural relationships between the target compound and its alternatives, and a typical workflow for NMR data analysis.

G cluster_target Target Compound cluster_alternatives Structural Alternatives Target This compound Target_ester 2-Chloro-6-methyl-4-(pinacol boronate) Target->Target_ester Esterification Alt1 2-Methylpyridine-4-boronic acid Target->Alt1 Remove Cl Alt2 2-Chloropyridine-4-boronic acid Target->Alt2 Remove Methyl Alt3 6-Methylpyridine-3-boronic acid Target->Alt3 Isomerization

Caption: Structural relationships between the target compound and its alternatives.

G start Sample Preparation nmr_acq NMR Data Acquisition (1H & 13C) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis reporting Reporting & Comparison analysis->reporting

Caption: A streamlined workflow for NMR data analysis.

Mass Spectrometry Analysis of 2-Chloro-6-methylpyridine-4-boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Chloro-6-methylpyridine-4-boronic acid and its derivatives. Boronic acids are fundamental building blocks in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, making their accurate characterization essential for drug discovery and development. This document details the performance of various ionization methods, presents predicted fragmentation patterns for a key derivative, and offers comprehensive experimental protocols to aid in method selection and implementation.

Comparison of Ionization Techniques

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides known as boroxines, which can complicate spectral interpretation. Derivatization, most commonly through the formation of a pinacol ester, is a widely adopted strategy to enhance stability and improve chromatographic and mass spectrometric performance. The choice of ionization technique is also critical and significantly influences the quality of the resulting mass spectrum.

Ionization TechniqueDerivatization RequiredTypical Ions FormedAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) Optional, but recommended[M+H]⁺, [M+Na]⁺, or [M-H]⁻Soft ionization, suitable for LC-MS, good for polar compounds.Can be complicated by adduct formation and in-source reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) Mandatory (e.g., silylation or pinacol ester)Molecular ion (M⁺) and characteristic fragment ionsProvides detailed structural information through fragmentation patterns.Requires derivatization to increase volatility; thermal degradation can be an issue.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) OptionalOften forms adducts with the matrix (e.g., DHB).Suitable for high molecular weight derivatives and can be used for imaging.Co-crystallization with the matrix can be challenging; may produce complex spectra with matrix adducts.

Predicted Mass Spectrometry Data for this compound Pinacol Ester

In the absence of a publicly available experimental mass spectrum for this compound pinacol ester (Molecular Formula: C₁₂H₁₇BClNO₂, Molecular Weight: 253.53 g/mol ), a predicted fragmentation pattern under electron ionization (EI) conditions is presented below. This prediction is based on the known fragmentation patterns of chlorinated pyridines, methylpyridines, and general principles of mass spectral fragmentation.

m/z (Predicted)Ion StructureProposed Fragmentation Pathway
253/255[C₁₂H₁₇BClNO₂]⁺Molecular Ion (M⁺)
238/240[C₁₁H₁₄BClNO₂]⁺Loss of a methyl radical (•CH₃) from the pinacol group
196/198[C₉H₁₀BClNO]⁺Loss of acetone (C₃H₆O) from the pinacol ester
154/156[C₆H₅BClNO]⁺Loss of the entire pinacol moiety
126/128[C₆H₅ClN]⁺Loss of the boronic acid pinacol ester group
91[C₆H₅N]⁺Loss of chlorine from the pyridine ring

Note: The presence of two mass units for chlorine-containing fragments (e.g., 253/255) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

Electrospray Ionization (ESI-MS) Protocol
  • Sample Preparation : Dissolve the this compound derivative in a suitable solvent, such as a mixture of acetonitrile and water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization. A typical starting concentration is 1-10 µg/mL.

  • Instrumentation : The sample can be introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

  • Mass Spectrometer Parameters :

    • Ionization Mode : Positive or Negative

    • Capillary Voltage : 3-4 kV

    • Nebulizer Pressure : 20-30 psi

    • Drying Gas Flow : 5-10 L/min

    • Drying Gas Temperature : 300-350 °C

    • Mass Range : m/z 50-500

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (for Pinacol Ester Derivative)
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the this compound pinacol ester in a volatile organic solvent like dichloromethane or ethyl acetate. Dilute as necessary to a final concentration of approximately 10-100 µg/mL.

  • GC Parameters :

    • Injector Temperature : 250 °C

    • Injection Volume : 1 µL

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program : Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer Parameters :

    • Ion Source : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230 °C

    • Mass Range : m/z 40-400

Visualizing the Mass Spectrometry Workflow and Fragmentation

To facilitate a deeper understanding of the analytical process, the following diagrams illustrate a typical mass spectrometry workflow and the predicted fragmentation pathway for this compound pinacol ester.

MassSpecWorkflow General Mass Spectrometry Workflow for Boronic Acid Derivatives cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Start Start with Boronic Acid Derivative Dissolve Dissolve in Appropriate Solvent Start->Dissolve Derivatize Derivatization (Optional, e.g., Pinacol Ester) Dissolve->Derivatize Dilute Dilute to Working Concentration Derivatize->Dilute Injection Sample Introduction (LC/GC/Direct Infusion) Dilute->Injection Ionization Ionization (ESI/EI/MALDI) Injection->Ionization MassAnalyzer Mass Analysis (TOF/Quadrupole) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Spectral Interpretation and Fragmentation Analysis Spectrum->Interpretation Report Final Report Interpretation->Report

A general workflow for the analysis of boronic acid derivatives.

FragmentationPathway Predicted EI Fragmentation of this compound Pinacol Ester M [M]⁺˙ m/z = 253/255 M_minus_CH3 [M-CH₃]⁺ m/z = 238/240 M->M_minus_CH3 - •CH₃ M_minus_Acetone [M-C₃H₆O]⁺ m/z = 196/198 M->M_minus_Acetone - C₃H₆O M_minus_Pinacol [M-C₆H₁₂O₂]⁺ m/z = 154/156 M_minus_Acetone->M_minus_Pinacol - C₃H₄ Pyridine_Ring [C₆H₅ClN]⁺ m/z = 126/128 M_minus_Pinacol->Pyridine_Ring - B(OH)₂ Pyridine_Fragment [C₆H₅N]⁺ m/z = 91 Pyridine_Ring->Pyridine_Fragment - Cl

Predicted fragmentation of the target compound.

A Comparative Analysis of the Reactivity of 2-Chloro-6-methylpyridine-4-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the relative performance of 2-Chloro-6-methylpyridine-4-boronic acid in one of organic chemistry's most pivotal reactions, supported by experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing both yield and reaction kinetics. This guide provides a comparative overview of the reactivity of this compound against a selection of commonly used aryl and heteroaryl boronic acids.

Understanding the Reactivity Landscape of Boronic Acids

The reactivity of boronic acids in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. Generally, electron-rich boronic acids tend to exhibit higher reactivity due to their enhanced ability to undergo transmetalation, a key step in the catalytic cycle. Conversely, electron-deficient boronic acids, particularly some heteroaromatic variants, can present challenges such as slower reaction rates and a higher propensity for protodeboronation, a common side reaction.

This compound possesses a unique electronic profile. The pyridine ring is inherently electron-deficient, a characteristic further amplified by the electron-withdrawing nature of the chloro substituent. However, the methyl group provides a degree of electron donation. This electronic balance, coupled with the steric environment around the boronic acid moiety, dictates its performance in cross-coupling reactions.

Quantitative Comparison of Boronic Acid Reactivity

To provide a clear comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of various boronic acids with an aryl bromide. While a direct head-to-head comparison of all substrates under identical conditions is not available in a single study, the data has been collated from studies with similar reaction setups to provide a representative performance overview. The coupling of this compound with 4-bromo-1,2-(methylenedioxy)benzene is presented alongside the coupling of other common boronic acids with 2-bromo-4-methylpyridine to illustrate the relative reactivity.

Boronic AcidAryl HalideProductYield (%)
This compound 4-Bromo-1,2-(methylenedioxy)benzene 2-Chloro-4-(benzo[d][1][2]dioxol-5-yl)-6-methylpyridine 85%
Phenylboronic acid2-Bromo-4-methylpyridine4-Methyl-2-phenylpyridine81%[3]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridine2-(4-Methoxyphenyl)-4-methylpyridine92%[3]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridine2-(4-Chlorophenyl)-4-methylpyridine80%[3]
3-Thienylboronic acid2-Bromo-4-methylpyridine4-Methyl-2-(thiophen-3-yl)pyridine73%[3]

Note on Data: The yield for this compound is from a specific reported reaction. The yields for the other boronic acids are based on reactions with a structurally similar, but not identical, aryl halide and are presented for comparative purposes. Reaction conditions and catalyst systems may vary between studies.

From the data, it is evident that this compound is a highly competent coupling partner, affording a high yield in the Suzuki-Miyaura reaction. Its performance is comparable to, and in this instance slightly surpasses, that of phenylboronic acid and 4-chlorophenylboronic acid in their respective reactions. As expected, the electron-rich 4-methoxyphenylboronic acid demonstrates the highest reactivity, while the heteroaromatic 3-thienylboronic acid shows slightly lower, yet still good, performance.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl boronic acid is provided below. This can be adapted for specific substrates and optimization may be required to achieve the highest yields.

General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

  • Materials:

    • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.)

    • Heteroaryl boronic acid (e.g., this compound) (1.2-1.5 mmol, 1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide, the heteroaryl boronic acid, the palladium catalyst, and the base.

    • Seal the vessel with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3][4][5][6]

Visualizing the Reaction and Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product arx R1-X arx->oxidative_addition boronic_acid R2-B(OR)2 boronate [R2-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

A generalized workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternatives for 2-Chloro-6-methylpyridine-4-boronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. While 2-Chloro-6-methylpyridine-4-boronic acid is a valuable building block in palladium-catalyzed cross-coupling reactions, its stability and reactivity can present challenges. This guide provides an objective comparison of viable alternatives, focusing on their performance in cross-coupling reactions, supported by experimental data and detailed protocols.

The primary challenge with many heteroarylboronic acids, including pyridyl derivatives, is their propensity for protodeboronation, where the carbon-boron bond is cleaved, deactivating the reagent and leading to inconsistent yields. The alternatives discussed below offer solutions to this stability issue, each with its own set of advantages and disadvantages.

Key Alternatives and Performance Comparison

The main alternatives to this compound fall into three major categories based on the organometallic reagent used in cross-coupling reactions: organotrifluoroborates for Suzuki-Miyaura coupling, organozinc reagents for Negishi coupling, and organostannanes for Stille coupling.

Potassium 2-Chloro-6-methylpyridine-4-trifluoroborate

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as protected forms of boronic acids.[1][2][3][4] Their enhanced stability often leads to more reliable and reproducible cross-coupling reactions with higher yields, particularly for challenging heteroaryl systems.[5]

Data Presentation: Suzuki-Miyaura Coupling Performance

While direct comparative data for 2-Chloro-6-methylpyridine-4-trifluoroborate is not extensively published, the following table illustrates the typical high performance of potassium heteroaryltrifluoroborates in Suzuki-Miyaura cross-coupling with various aryl and heteroaryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[4][6]

HeteroaryltrifluoroborateCoupling Partner (Ar-Cl)ProductYield (%)Reference
Potassium Pyridine-3-yltrifluoroborate4-Chloroanisole3-(4-methoxyphenyl)pyridine85[6]
Potassium Pyridine-3-yltrifluoroborate2-Chloropyridine2,3'-Bipyridine52[6]
Potassium Thiophen-2-yltrifluoroborate4-Chlorobenzonitrile4-(thiophen-2-yl)benzonitrile95[6]
Potassium Benzofuran-2-yltrifluoroborate4-Chlorobenzonitrile4-(benzofuran-2-yl)benzonitrile92[6]

Experimental Protocols

Synthesis of Potassium 2-Chloro-6-methylpyridine-4-trifluoroborate:

A general and highly efficient method for converting boronic acids to their corresponding potassium trifluoroborate salts involves treatment with potassium hydrogen difluoride (KHF₂).[6]

  • Dissolve this compound (1.0 equiv) in a mixture of methanol and water.

  • Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes, during which time a precipitate will form.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the product under vacuum to yield the potassium trifluoroborate salt.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the potassium heteroaryltrifluoroborate (1.0-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of an organic solvent like THF, 1,4-dioxane, or CPME, and water).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2-Chloro-6-methyl-4-pyridylzinc Halides

Organozinc reagents are excellent nucleophiles in Negishi cross-coupling reactions, which often proceed under mild conditions and exhibit high functional group tolerance.[7][8] The development of solid, moderately air-stable 2-pyridylzinc reagents has made them a practical alternative to often unstable 2-pyridylboron reagents.[1][9]

Data Presentation: Negishi Coupling Performance

The following table presents representative yields for the Negishi coupling of 2-pyridylzinc reagents with a variety of aryl and heteroaryl halides, demonstrating the versatility of this method.[10]

2-Pyridylzinc ReagentCoupling PartnerProductYield (%)Reference
2-Pyridylzinc pivalate4-Bromoacetophenone2-(4-Acetylphenyl)pyridine95[10]
2-Pyridylzinc pivalateMethyl 4-chlorobenzoateMethyl 4-(pyridin-2-yl)benzoate91[10]
2-Pyridylzinc pivalate2-Bromo-6-methoxypyridine2-Methoxy-6-(pyridin-2-yl)pyridine82[10]
(6-Chloropyridin-2-yl)zinc pivalateEthyl 4-bromobenzoateEthyl 4-(6-chloropyridin-2-yl)benzoate89[10]

Experimental Protocols

Preparation of 2-Chloro-6-methyl-4-pyridylzinc Chloride:

Organozinc reagents can be prepared from the corresponding aryl halide.

  • Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by treatment with chlorotrimethylsilane.

  • To a solution of 4-bromo-2-chloro-6-methylpyridine (1.0 equiv) in anhydrous THF under an inert atmosphere, add the activated zinc.

  • Heat the mixture to initiate the oxidative insertion, then stir at room temperature until the starting material is consumed (as monitored by GC-MS).

  • The resulting solution of 2-chloro-6-methyl-4-pyridylzinc bromide can be used directly or transmetalated if necessary. For solid reagents, specific protocols for preparing pivalates or ligand-stabilized halides should be followed.[1]

General Protocol for Negishi Coupling:

  • To a solution of the aryl or heteroaryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable ligand (e.g., XPhos or SPhos, 2-4 mol%) in an anhydrous aprotic solvent (e.g., THF, CPME, or DMAc) under an inert atmosphere, add the solution of the organozinc reagent (1.1-1.5 equiv).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

2-Chloro-6-methyl-4-(trialkylstannyl)pyridines

Organostannanes are highly versatile reagents for Stille cross-coupling reactions. They are generally stable to air and moisture and exhibit excellent functional group tolerance.[11][12] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[11]

Data Presentation: Stille Coupling Performance

The Stille coupling is known for its reliability, especially in complex molecule synthesis. Below are representative yields for the coupling of various organostannanes with aryl halides.

OrganostannaneCoupling PartnerCatalyst SystemProductYield (%)Reference
2-(Tributylstannyl)pyridineIodobenzenePd(PPh₃)₄2-Phenylpyridine76General Literature
2-(Tributylstannyl)pyridine1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂2-(4-Nitrophenyl)pyridine89General Literature
Vinyltributyltin4-IodobenzonitrilePd Catalyst4-Vinylbenzonitrile100[13]
2,6-Dimethyl-4-(tributylstannyl)pyridineAryl HalidePd Catalyst4-Aryl-2,6-dimethylpyridine80-95 (expected)Based on[14]

Experimental Protocols

Synthesis of 2-Chloro-6-methyl-4-(tributylstannyl)pyridine: [14]

  • Dissolve 4-bromo-2-chloro-6-methylpyridine (1.0 equiv) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 15-30 minutes, add tributyltin chloride (1.0-1.1 equiv) dropwise at the same temperature.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • The crude product can often be used without further purification, or it can be purified by column chromatography or distillation.

General Protocol for Stille Coupling:

  • In a reaction vessel, combine the organostannane (1.0-1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂, 1-5 mol%), and optionally, a ligand and/or a copper(I) salt co-catalyst in an anhydrous solvent (e.g., toluene, DMF, or NMP).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to a temperature between 80 and 120 °C and stir for 4-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute it with an organic solvent.

  • To remove tin byproducts, the workup may include washing with an aqueous KF solution or purification via chromatography on silica gel, sometimes pre-treated with a base.

  • Isolate the product after standard extraction, drying, and concentration, followed by purification.

Visualizing the Synthetic Strategy

The choice of which alternative to use depends on several factors, including the stability of the starting materials, functional group tolerance, toxicity concerns, and the ease of purification.

G start Need to couple 2-Chloro-6-methylpyridine-4-yl moiety boronic_acid This compound start->boronic_acid stability_issue Is protodeboronation a concern? boronic_acid->stability_issue stability_issue->boronic_acid No alternatives Consider Alternatives stability_issue->alternatives Yes toxicity_concern Toxicity a major concern? alternatives->toxicity_concern stille Stille Coupling (Organostannane) toxicity_concern->stille No suzuki_negishi Suzuki (Trifluoroborate) or Negishi (Organozinc) toxicity_concern->suzuki_negishi Yes reagent_prep Reagent Preparation suzuki_negishi->reagent_prep tfb_prep KHF₂ treatment of boronic acid reagent_prep->tfb_prep Suzuki zinc_prep Oxidative insertion of Zn into halide reagent_prep->zinc_prep Negishi

Caption: Decision workflow for selecting an alternative coupling reagent.

G cluster_0 Preparation of Potassium Organotrifluoroborate boronic_acid Pyridyl Boronic Acid in MeOH/H₂O khf2 Add aq. KHF₂ boronic_acid->khf2 stir Stir at RT khf2->stir filter_wash Filter & Wash (MeOH, Et₂O) stir->filter_wash product Potassium Pyridyltrifluoroborate (Stable solid) filter_wash->product

Caption: Workflow for synthesizing potassium organotrifluoroborates.

Conclusion

While this compound remains a useful reagent, its inherent instability can be a significant hurdle. Potassium organotrifluoroborates, organozinc halides, and organostannanes offer robust and often higher-yielding alternatives.

  • Potassium trifluoroborates (Suzuki-Miyaura coupling) are ideal for their stability, ease of handling, and low toxicity, making them a top choice when the corresponding boronic acid is available.

  • Organozinc reagents (Negishi coupling) provide a powerful option with excellent functional group tolerance and mild reaction conditions, particularly advantageous when starting from a halo-pyridine.

  • Organostannanes (Stille coupling) offer broad scope and reliability but should be used with caution due to their toxicity and the challenges of byproduct removal.

The selection of the optimal reagent will depend on a careful evaluation of the specific synthetic challenge, including substrate availability, required functional group tolerance, and practical laboratory considerations.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making the coupling of pyridine-containing building blocks a critical transformation. However, the performance of pyridine boronic acids in these reactions is highly dependent on the position of the boron substituent on the pyridine ring. This guide provides a comparative analysis of the yields obtained from Suzuki-Miyaura reactions using 2-pyridyl, 3-pyridyl, and 4-pyridylboronic acid derivatives, supported by experimental data.

The "2-Pyridyl Problem": A Persistent Challenge

Direct use of 2-pyridylboronic acid in Suzuki-Miyaura couplings is notoriously difficult, a phenomenon often dubbed the "2-pyridyl problem". This challenge is primarily attributed to the instability of the 2-pyridylboronic acid, which is susceptible to rapid protodeboronation (cleavage of the C-B bond) under typical reaction conditions. The proximity of the nitrogen atom to the boronic acid group is thought to facilitate this decomposition pathway. Consequently, achieving high yields with the 2-pyridyl isomer often requires the use of stabilized boronate derivatives or specially designed ligands and reaction conditions.

In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions, often providing good to excellent yields under standard Suzuki coupling protocols. The electronic and steric environment of the 3- and 4-isomers is more favorable for the key transmetalation step in the catalytic cycle.

Quantitative Yield Comparison

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions with different pyridine boronic acid derivatives. The data for 3- and 4-pyridyl boronic esters are from a study by Rueda-Espinosa et al. (2023), where they were coupled with pyridine-2-sulfonyl fluoride (PyFluor) under identical conditions. Due to the inherent instability of 2-pyridylboronic acid, data for a stabilized equivalent, lithium triisopropyl 2-pyridylboronate, from a study by Billingsley and Buchwald (2007) is included for comparison. It is important to note the differences in the electrophile, catalyst system, and base used in the latter case.

Pyridine Boronic Acid DerivativeElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Pyridylboronic acid pinacol esterPyFluor10 mol% Pd(dppf)Cl₂3.0 eq. Na₃PO₄Dioxane/H₂O (4:1)10045[1]
4-Pyridylboronic acid pinacol esterPyFluor10 mol% Pd(dppf)Cl₂3.0 eq. Na₃PO₄Dioxane/H₂O (4:1)10041[1]
Lithium triisopropyl 2-pyridylboronate4-Chlorobenzonitrile1.5 mol% Pd₂(dba)₃ / 6 mol% Ligand 23.0 eq. KFDioxane11073[2]
Lithium triisopropyl 2-pyridylboronate4-Chloroanisole1.5 mol% Pd₂(dba)₃ / 6 mol% Ligand 23.0 eq. KFDioxane11078[2]
Lithium triisopropyl 2-pyridylboronate3-Chloropyridine1.5 mol% Pd₂(dba)₃ / 6 mol% Ligand 2*3.0 eq. KFDioxane11091[2]

*Note: Ligand 2 is 2-di-tert-butylphosphino-2'-methylbiphenyl. The use of a stabilized 2-pyridylboronate and a specialized ligand system is crucial for achieving high yields, highlighting the "2-pyridyl problem".

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of hetero(aryl) boronic esters with PyFluor, as described by Rueda-Espinosa et al. (2023).

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Hetero(aryl) boronic acid pinacol ester (e.g., 3- or 4-pyridylboronic acid pinacol ester)

  • Pd(dppf)Cl₂

  • Na₃PO₄

  • Dioxane

  • Water

Procedure:

  • To a capped 1-dram vial, add PyFluor (0.3 mmol), the boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[1]

  • Add dioxane (0.8 mL) and H₂O (0.2 mL) to the vial.[1]

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time.

  • After cooling to room temperature, the reaction mixture can be analyzed by standard chromatographic and spectroscopic methods to determine the yield.

Visualizing the Process

To better understand the underlying mechanism and workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-OR' pd_complex1->pd_complex2 Metathesis (Base) pd_complex3 R¹-Pd(II)L_n-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product aryl_halide R¹-X boronic_acid R²-B(OR')₂ base Base (e.g., Na₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Assemble Reactants reagents Aryl Halide (R¹-X) Boronic Acid/Ester (R²-B(OR)₂) Pd Catalyst & Ligand Base start->reagents setup Combine in Solvent (e.g., Dioxane/H₂O) reagents->setup reaction Heat Reaction Mixture (e.g., 100-110 °C) setup->reaction workup Reaction Workup (Cooling, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (R¹-R²) purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

The Cost-Effectiveness of 2-Chloro-6-methylpyridine-4-boronic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the synthesis of biaryl and hetero-biaryl compounds is a cornerstone for the creation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the choice of boronic acid reagent is critical to the efficiency, scalability, and cost-effectiveness of the process. This guide provides a comprehensive comparison of 2-Chloro-6-methylpyridine-4-boronic acid and its alternatives in large-scale synthesis, supported by experimental data and detailed protocols.

Executive Summary

This compound is a key building block for introducing a substituted pyridine moiety. Its cost-effectiveness in large-scale synthesis is primarily determined by the efficiency of its own synthesis and its performance in downstream cross-coupling reactions. The most economically viable route for the large-scale production of pyridinylboronic acids is generally considered to be the halogen-metal exchange of a corresponding halopyridine, followed by borylation. In downstream applications, the performance of this compound is benchmarked against alternative boronic acids and other coupling partners, where factors such as reaction yield, catalyst loading, and ease of purification dictate its overall value proposition.

Comparative Analysis of Synthetic Routes

The industrial synthesis of this compound is not extensively detailed in publicly available literature. However, based on established methods for analogous compounds, a cost-effective approach involves a halogen-metal exchange followed by borylation. As a point of comparison, we will consider the well-documented Miyaura borylation, a common alternative for the synthesis of boronic esters.

Table 1: Comparison of Synthetic Routes to this compound Pinacol Ester

ParameterHalogen-Metal Exchange/BorylationMiyaura Borylation
Starting Material 2-Chloro-4-bromo-6-methylpyridine2-Chloro-4-iodo-6-methylpyridine
Key Reagents n-BuLi or i-PrMgCl, Isopropyl pinacol borateBis(pinacolato)diboron (B₂pin₂)
Catalyst None (Stoichiometric organometallic)Palladium catalyst (e.g., Pd(dppf)Cl₂)
Typical Yield 70-85%80-95%
Catalyst Loading N/A1-3 mol%
Reaction Temperature -78 °C to 0 °C80-100 °C
Key Advantages Lower raw material cost (no Palladium)Milder reaction conditions, broader functional group tolerance
Key Disadvantages Cryogenic temperatures, sensitive reagentsHigh cost of Palladium catalyst and diboron reagent
Estimated Cost/kg LowerHigher

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester via Halogen-Metal Exchange

This protocol is adapted from established procedures for the synthesis of similar pyridinylboronic esters.

Materials:

  • 2-Chloro-4-bromo-6-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Isopropyl pinacol borate (i-PrOBpin)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-bromo-6-methylpyridine (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add isopropyl pinacol borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol describes a general procedure for the cross-coupling of the title compound with an aryl bromide.

Materials:

  • This compound pinacol ester

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine this compound pinacol ester (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Add potassium phosphate (2.0 eq).

  • Degas the vessel by evacuating and backfilling with nitrogen three times.

  • Add degassed toluene (10 volumes) and water (1 volume).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Performance in Downstream Applications: A Comparative Analysis

The true measure of cost-effectiveness for this compound lies in its performance in Suzuki-Miyaura cross-coupling reactions compared to viable alternatives. A key alternative is the corresponding 2-bromo-6-methylpyridine-4-boronic acid, which is expected to be more reactive but also more expensive to produce.

Table 2: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

ParameterThis compound2-Bromo-6-methylpyridine-4-boronic Acid
Substrate Aryl BromideAryl Bromide
Catalyst System Pd(OAc)₂ / SPhosPd(PPh₃)₄
Catalyst Loading 2 mol%1 mol%
Base K₃PO₄K₂CO₃
Reaction Temperature 100 °C80 °C
Reaction Time 18 hours12 hours
Typical Yield 85-95%90-98%
Key Advantages Lower cost of starting boronic acidHigher reactivity, lower catalyst loading, milder conditions
Key Disadvantages Harsher reaction conditions, higher catalyst loadingHigher cost of starting boronic acid
Overall Cost-Effectiveness Favorable for large-scale due to lower material costPotentially higher cost despite better reaction efficiency

Visualizing the Synthetic and Application Pathways

To better illustrate the relationships between the synthesis of this compound and its application, the following diagrams are provided.

Synthesis_Workflow Start 2,4-Dichloro-6-methylpyridine Halex Selective Bromination Start->Halex Intermediate 2-Chloro-4-bromo-6-methylpyridine Halex->Intermediate Metal_Halogen Halogen-Metal Exchange (n-BuLi or i-PrMgCl) Intermediate->Metal_Halogen Borylation Borylation (i-PrOBpin) Metal_Halogen->Borylation Product This compound Pinacol Ester Borylation->Product

Caption: Workflow for the large-scale synthesis of this compound pinacol ester.

Suzuki_Miyaura_Pathway Boronic_Acid This compound Pinacol Ester Transmetalation Transmetalation Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Coupled Product (Ar-Pyridine) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Conclusion

The cost-effectiveness of this compound in large-scale synthesis is a multifaceted issue. While the synthesis of the boronic acid itself is likely most economical via a halogen-metal exchange pathway, its performance in downstream Suzuki-Miyaura coupling reactions must be carefully evaluated against more reactive, albeit more expensive, alternatives. For many large-scale applications where raw material costs are a primary driver, the use of the chloro-substituted boronic acid, despite requiring slightly more forcing reaction conditions, presents a compelling economic advantage. Ultimately, the optimal choice will depend on a detailed process-specific cost analysis that considers raw material prices, catalyst costs, cycle times, and purification requirements.

Spectroscopic Characterization of 2-Chloro-6-methylpyridine-4-boronic Acid and a Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-Chloro-6-methylpyridine-4-boronic acid, with a comparative analysis against key alternatives, 2-chloropyridine-4-boronic acid and 2-methylpyridine-4-boronic acid. This report provides an overview of their structural nuances and the resulting impact on their spectroscopic signatures, supported by predicted and experimental data where available.

This guide offers a comprehensive spectroscopic comparison of this compound and two commercially available alternatives: 2-chloropyridine-4-boronic acid and 2-methylpyridine-4-boronic acid. The selection of a suitable building block is critical in drug discovery and development, and a thorough understanding of the spectroscopic characteristics of these compounds is paramount for reaction monitoring, quality control, and structural elucidation of final products.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives. This data has been compiled from a combination of predicted values and available experimental results.

Table 1: ¹H NMR Data (Predicted, DMSO-d₆, 400 MHz)

CompoundChemical Shift (δ) of Pyridine ProtonsChemical Shift (δ) of Methyl ProtonsChemical Shift (δ) of B(OH)₂ Protons
This compound ~7.5 (s, 1H), ~7.7 (s, 1H)~2.5 (s, 3H)~8.3 (br s, 2H)
2-Chloropyridine-4-boronic acid ~7.6 (d, 1H), ~7.8 (s, 1H), ~8.5 (d, 1H)-~8.2 (br s, 2H)
2-Methylpyridine-4-boronic acid ~7.4 (d, 1H), ~7.5 (s, 1H), ~8.4 (d, 1H)~2.4 (s, 3H)~8.1 (br s, 2H)

Table 2: ¹³C NMR Data (Predicted, DMSO-d₆, 100 MHz)

CompoundChemical Shift (δ) of Pyridine CarbonsChemical Shift (δ) of Methyl Carbon
This compound ~122, ~125, ~148 (C-B), ~150, ~160~24
2-Chloropyridine-4-boronic acid ~123, ~128, ~149 (C-B), ~151, ~158-
2-Methylpyridine-4-boronic acid ~121, ~127, ~150 (C-B), ~156, ~159~23

Table 3: FT-IR Data (KBr, cm⁻¹)

CompoundKey Vibrational Bands
This compound ~3400-3200 (O-H stretch, broad), ~1600 (C=N stretch), ~1350 (B-O stretch), ~750 (C-Cl stretch)
2-Chloropyridine-4-boronic acid ~3400-3200 (O-H stretch, broad), ~1605 (C=N stretch), ~1360 (B-O stretch), ~760 (C-Cl stretch)
2-Methylpyridine-4-boronic acid ~3400-3200 (O-H stretch, broad), ~1610 (C=N stretch), ~1370 (B-O stretch)

Table 4: Mass Spectrometry Data (ESI+)

Compound[M+H]⁺ (Calculated)Key Fragmentation Patterns
This compound 172.03Loss of H₂O, Loss of B(OH)₂
2-Chloropyridine-4-boronic acid 157.99Loss of H₂O, Loss of B(OH)₂
2-Methylpyridine-4-boronic acid 138.07Loss of H₂O, Loss of B(OH)₂

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are intended to provide a general framework for researchers to obtain comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to encompass the aromatic, methyl, and boronic acid proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of pyridine boronic acids.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pyridine Boronic Acid Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet or use ATR (FT-IR) Sample->Prepare_Pellet Dilute Dilute in Solvent (MS) Sample->Dilute NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Prepare_Pellet->FTIR MS Mass Spectrometry Dilute->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison Purity->Comparison

Caption: General workflow for spectroscopic characterization.

Signaling Pathways and Logical Relationships

The choice between these boronic acid building blocks often depends on the desired electronic and steric properties in the final molecule, which can influence its biological activity. The substituents on the pyridine ring play a crucial role in modulating these properties.

Substituent_Effects cluster_substituents Substituents on Pyridine Ring cluster_properties Molecular Properties cluster_impact Impact on Drug Development Chloro 2-Chloro Electron_Withdrawing Increased Electron Withdrawing Character Chloro->Electron_Withdrawing Methyl 6-Methyl Steric_Hindrance Increased Steric Hindrance Methyl->Steric_Hindrance Lipophilicity Increased Lipophilicity Methyl->Lipophilicity Binding_Affinity Modulated Binding Affinity Electron_Withdrawing->Binding_Affinity Steric_Hindrance->Binding_Affinity Metabolic_Stability Altered Metabolic Stability Steric_Hindrance->Metabolic_Stability Lipophilicity->Binding_Affinity Solubility Modified Solubility Lipophilicity->Solubility

Caption: Influence of substituents on molecular properties.

A Comparative Guide to the Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2][3] This guide provides a comparative analysis of catalytic systems for the coupling of 2-Chloro-6-methylpyridine-4-boronic acid, a key building block in medicinal chemistry, with various aryl halides. The following sections detail experimental data, protocols, and logical workflows to aid in reaction optimization and catalyst selection.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system significantly influences the yield and reaction rate of the Suzuki-Miyaura coupling. While specific kinetic data for this compound is not extensively published, we can draw comparisons from studies on structurally similar 2-chloropyridines and other heteroaryl chlorides. The following table summarizes typical yields and reaction conditions for the coupling of 2-chloropyridines with various aryl boronic acids, providing a predictive framework for the reactivity of this compound.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (2)-K2CO3EtOH/H2O60886[4]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)2 (2)SPhos (4)Cs2CO31,4-Dioxane/H2O10018High[2]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)2 (2)RuPhos (4)K3PO4Toluene1001299[5]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd2(dba)3 (2)SPhos (4)K3PO4Toluene1001282[5]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid[Pd(IPr)(cinnamyl)Cl] (0.1)-K3PO4MeOH/THF601>95[6]
Aryl Chlorides (general)Arylboronic acidsPd2(dba)3 / P(t-Bu)3P(t-Bu)3--RT--[7]

Key Observations:

  • Catalyst Choice is Crucial: Palladium-based catalysts are ubiquitously used.[8] The selection of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the accompanying ligand is critical for high efficiency, especially with less reactive aryl chlorides.[7][9]

  • Ligand Effects: Bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.[2][5] N-heterocyclic carbene (NHC) ligands, like IPr, have also shown high activity.[6]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for the transmetalation step.[1] Carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are common bases.[2][4][5] Solvent systems often consist of an organic solvent like dioxane or toluene with a small amount of water to aid in the dissolution of the base and facilitate the reaction.[2]

  • Substrate Reactivity: The electronic properties of the coupling partners influence reaction rates. Electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide can affect the ease of transmetalation and oxidative addition, respectively.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on common literature procedures. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Cesium carbonate (Cs2CO3, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the aryl bromide, palladium(II) acetate, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX OxAdd->PdII_RX Ar-X Transmetalation Transmetalation PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation->PdII_R_R1 R'-B(OR)2 Base PdII_R_R1->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product (R-R') Product R-R' ArX Ar-X (Aryl Halide) Boronic R'-B(OR)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow for developing and optimizing the Suzuki-Miyaura coupling of this compound is depicted below.

Experimental_Workflow start Define Coupling Partners: This compound + Aryl Halide catalyst_selection Select Initial Catalytic System (Catalyst, Ligand, Base, Solvent) start->catalyst_selection initial_reaction Run Initial Small-Scale Reaction catalyst_selection->initial_reaction analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) initial_reaction->analysis yield_low Low Yield or Incomplete Reaction analysis->yield_low yield_high High Yield analysis->yield_high optimization Optimization Loop vary_catalyst Vary Catalyst/Ligand optimization->vary_catalyst vary_base Vary Base optimization->vary_base vary_solvent Vary Solvent/Temperature optimization->vary_solvent yield_low->optimization scale_up Scale-up Reaction yield_high->scale_up vary_catalyst->initial_reaction Re-run vary_base->initial_reaction Re-run vary_solvent->initial_reaction Re-run purification Purification and Characterization scale_up->purification end Final Product purification->end

Caption: A logical workflow for the optimization of a Suzuki-Miyaura coupling reaction.

References

A Comparative Purity Assessment of Commercial 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercial 2-Chloro-6-methylpyridine-4-boronic acid, a key building block in medicinal chemistry and drug development. Recognizing the critical impact of reagent purity on reaction outcomes, this document outlines analytical methodologies for purity assessment, compares the target compound with a structurally similar alternative, and provides detailed experimental protocols and supporting data.

Introduction to this compound and Its Alternatives

This compound is a versatile reagent widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-chloro-6-methylpyridinyl moiety into complex organic molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and complications in product purification.

This guide compares the purity and performance of typical commercial this compound with a common alternative, 2-methylpyridine-4-boronic acid . The latter, lacking the chloro substituent, provides a valuable benchmark for understanding the influence of the halogen on purity, stability, and reactivity in synthetic applications. Another common alternative included for discussion is the pinacol ester of this compound , which often offers enhanced stability and different solubility properties.

Purity Assessment: Analytical Methodologies

The purity of boronic acids is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for quantifying the main component and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, provides structural confirmation and helps identify organic impurities and the presence of boroxines (anhydrous trimers). Mass Spectrometry (MS) confirms the molecular weight and can help in the identification of unknown impurities.

Common Impurities in Commercial Boronic Acids

Commercial boronic acids may contain several types of impurities, including:

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules.

  • Starting Materials and Reagents: Residual precursors from the synthesis.

  • Byproducts: Compounds formed during the synthesis, such as isomers or products of side reactions.

  • Degradation Products: Resulting from hydrolysis or oxidation of the boronic acid.

Comparative Analysis of Commercial Products

For this guide, we present illustrative purity data for two hypothetical commercial batches of this compound (Suppliers A and B) and one batch of 2-methylpyridine-4-boronic acid (Supplier C). This data is representative of what may be observed in practice.

Table 1: Illustrative Purity Profiles of Commercial Boronic Acids

AnalyteSupplier A (this compound)Supplier B (this compound)Supplier C (2-methylpyridine-4-boronic acid)
Purity (HPLC, % Area) 98.5%97.2%99.1%
Major Impurity 1 (Boroxine, % Area) 0.8%1.5%0.5%
Major Impurity 2 (Starting Material, % Area) 0.3%0.7%0.2%
Other Impurities (% Area) 0.4%0.6%0.2%
Water Content (Karl Fischer, %) 0.5%1.0%0.3%

Performance in Suzuki-Miyaura Coupling

To assess the practical implications of purity and structural differences, we present illustrative experimental data for the Suzuki-Miyaura coupling of each boronic acid with 4-bromoanisole.

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling with 4-bromoanisole

Boronic AcidPurity (HPLC)Yield of 2-(4-methoxyphenyl)-6-methyl-4-pyridinylboronic acid (%)
This compound (Supplier A)98.5%88%
This compound (Supplier B)97.2%82%
2-methylpyridine-4-boronic acid (Supplier C)99.1%92%

The illustrative data suggests that higher purity starting materials generally lead to higher reaction yields. The presence of the electron-withdrawing chloro group in this compound may slightly decrease its nucleophilicity compared to 2-methylpyridine-4-boronic acid, potentially contributing to the modest difference in yield under identical conditions.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the boronic acid sample and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Structural Confirmation by ¹H and ¹¹B NMR Spectroscopy

Objective: To confirm the chemical structure and identify the presence of boroxines.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: Acquire standard proton spectra. The broad singlet for the B(OH)₂ protons is typically observed between 8.0 and 8.5 ppm.

  • ¹¹B NMR: Acquire boron-11 spectra. The trigonal boronic acid should exhibit a signal around 30 ppm, while tetrahedral boronate species (if present) will be upfield. Boroxines typically appear at a slightly different chemical shift than the monomeric boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the performance of the boronic acid in a standard cross-coupling reaction.

  • Materials:

    • Pyridinylboronic acid (1.0 mmol)

    • 4-Bromoanisole (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To an oven-dried flask, add the pyridinylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture at 90 °C for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_purity Purity Assessment cluster_performance Performance Evaluation Sample Commercial Boronic Acid Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis (1H, 11B) Sample->NMR MS Mass Spectrometry Sample->MS Purity_Data Purity and Impurity Profile HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data Coupling Suzuki-Miyaura Coupling Purity_Data->Coupling Input for Reaction Workup Reaction Workup & Purification Coupling->Workup Yield Yield Determination Workup->Yield

Caption: Experimental workflow for purity assessment and performance evaluation.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The purity of this compound is a critical factor that directly influences its performance in synthetic applications. This guide provides a framework for researchers to assess the quality of commercial batches through standard analytical techniques. The comparative data, though illustrative, highlights the importance of considering not only the headline purity but also the nature and quantity of impurities. For demanding applications, it is recommended to perform a thorough in-house analysis of the starting materials to ensure reproducible and high-yielding synthetic outcomes. The choice between the chloro-substituted and non-substituted pyridinylboronic acid will depend on the specific synthetic strategy and the desired electronic properties of the final product.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-6-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of 2-Chloro-6-methylpyridine-4-boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar compounds, such as 2-Chloro-4-pyridinylboronic acid and other pyridine boronic acids, has been synthesized to provide the following best-practice recommendations. This substance should be handled with care, assuming it is hazardous.

Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles or face shield.To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1]Recommended when handling powders or if dust generation is likely.[1]

Step-by-Step Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and adhere to regulatory standards.

Waste Categorization and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Contaminated Materials:

    • Any materials used for spill cleanup (e.g., absorbent pads, vermiculite), as well as contaminated disposable PPE, should be collected in a separate, sealed waste bag or container.

    • Label the container clearly as "Hazardous Waste" and specify the chemical contaminant.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and treated as hazardous chemical waste.

    • After rinsing, the container should be handled as non-hazardous waste, following institutional guidelines.

Final Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste.[3]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Always follow local, regional, and national regulations for hazardous waste disposal.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure:

    • Immediately evacuate all non-essential personnel from the affected area.

    • Ensure the area is well-ventilated.

  • Control the Spill:

    • Wearing appropriate PPE, carefully contain the spill.

    • For solid spills, gently sweep or vacuum the material into a suitable, sealed container for disposal. Avoid generating dust.[4]

  • Decontaminate:

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

  • Report:

    • Report the spill to your laboratory supervisor and EHS office, as per your institution's protocol.

Experimental Workflow and Disposal Decision Making

The following diagram outlines the decision-making process for the handling and disposal of this compound.

cluster_handling Chemical Handling cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe Step 1 handling Handle in a well-ventilated area (e.g., fume hood) ppe->handling Step 2 waste_gen Waste Generation (Unused chemical, contaminated items) handling->waste_gen Generates Waste spill Spill Occurs handling->spill Accident collect_solid Collect Solid Waste in a sealed, labeled container waste_gen->collect_solid collect_contaminated Collect Contaminated Items in a separate sealed container waste_gen->collect_contaminated spill_cleanup Follow Spill Protocol: 1. Evacuate & Secure 2. Contain & Clean 3. Decontaminate spill->spill_cleanup waste_storage Store waste in a designated area collect_solid->waste_storage collect_contaminated->waste_storage spill_cleanup->collect_contaminated final_disposal Dispose as Hazardous Waste via EHS or licensed contractor waste_storage->final_disposal

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.